SCH 900978
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWFJDLNLZWDP-ZGNKEGEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873947-10-5 | |
| Record name | SCH-900978 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH-900978 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SCH 900978: An In-Depth Technical Guide on its Mechanism of Action as a ULK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900978 is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy. While the designation this compound is not widely found in peer-reviewed literature, extensive research has been published on a structurally similar and potent ULK1 inhibitor, SBI-0206965. This guide will focus on the mechanism of action of this class of inhibitors, with data primarily derived from studies on SBI-0206965, which is considered a representative molecule. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of ULK1 Kinase Activity
The primary mechanism of action of this class of compounds is the direct inhibition of the kinase activity of ULK1. ULK1 is a key initiator of the autophagy cascade, a cellular process for the degradation and recycling of cellular components. By inhibiting ULK1, this compound and its analogs effectively block the initiation of autophagy. This has significant implications in various pathological contexts, particularly in cancer, where tumor cells often rely on autophagy for survival under stress.
The inhibition of ULK1 by SBI-0206965 has been shown to be potent and selective. It demonstrates significantly higher affinity for ULK1 over the closely related kinase ULK2.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data for the ULK1 inhibitor SBI-0206965.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Notes |
| ULK1 | 108 | Potent inhibition of the primary target.[1][2][4][5] |
| ULK2 | 711 | Approximately 7-fold less potent against the related kinase ULK2.[1][3][5] |
| AMPK | - | Also reported to be an AMPK inhibitor.[1][6] |
Table 2: Kinase Selectivity Profile of SBI-0206965
| Kinase | Inhibition at 10 µM | Notes |
| FAK | Yes | |
| FLT3 | Yes | IC50 similar to ULK1 in in vitro kinase assays.[4] |
| Src | Yes | |
| Jak3 | Yes | |
| Other 446 kinases | No | Demonstrated high selectivity in a panel of 456 kinases.[4] |
Signaling Pathways
The inhibition of ULK1 by this compound/SBI-0206978 directly impacts the autophagy signaling pathway. Under normal conditions, mTORC1 phosphorylates and inactivates ULK1. During starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates several downstream targets, including ATG13, FIP200, and Beclin-1, to initiate the formation of the autophagosome. By blocking the catalytic activity of ULK1, this inhibitor prevents these downstream phosphorylation events, thereby halting the autophagic process at its earliest stage.
Caption: ULK1 signaling pathway and the inhibitory action of this compound/SBI-0206965.
Experimental Protocols
The characterization of this compound/SBI-0206965 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro ULK1 Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of ULK1.
Objective: To determine the IC50 value of the inhibitor against purified ULK1 kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human ULK1 enzyme.
-
ULK1 substrate (e.g., a peptide derived from a known ULK1 substrate like ATG13, or a generic kinase substrate like Myelin Basic Protein).
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive detection methods).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂).
-
Test compound (this compound/SBI-0206965) at various concentrations.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or phosphospecific antibodies and ELISA/Western blot for non-radioactive assays).
-
-
Procedure:
-
The ULK1 enzyme is incubated with the substrate and varying concentrations of the inhibitor in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
The amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for an in vitro ULK1 kinase assay.
Cellular Autophagy Assay (LC3 Turnover)
This assay measures the effect of the inhibitor on autophagic flux within cells.
Objective: To determine if the inhibitor blocks autophagy in a cellular context by measuring the levels of LC3-II.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., HeLa, MEFs) are cultured in appropriate media.
-
Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Autophagy is induced (e.g., by starvation using Earle's Balanced Salt Solution - EBSS) in the presence or absence of the inhibitor.
-
A lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is added to a subset of wells to block the degradation of LC3-II, allowing for the measurement of autophagic flux.
-
-
Western Blotting:
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against LC3 and a loading control (e.g., β-actin).
-
The levels of LC3-I (cytosolic form) and LC3-II (autophagosome-associated form) are detected.
-
-
Analysis:
-
An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of an increase in the number of autophagosomes.
-
In the presence of a lysosomal inhibitor, the accumulation of LC3-II represents the rate of autophagosome synthesis (autophagic flux).
-
A decrease in LC3-II accumulation in the presence of the ULK1 inhibitor, even with lysosomal blockade, indicates that the inhibitor is blocking the initiation of autophagy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 5. SBI-0206965, a ULK1 Inhibitor, Triggers Apoptosis by Preventing Autophagy and PPP Flux | MedChemExpress [medchemexpress.eu]
- 6. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Function of SCH 900978 (Berzosertib), an ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 900978, more commonly known as Berzosertib (also identified as M620, VE-822, and VX-970), is a potent and highly selective, first-in-class inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a pivotal component of the DNA Damage Response (DDR) pathway, a critical cellular network for maintaining genomic integrity. Berzosertib's primary function is to abrogate the DDR in cancer cells, thereby inducing synthetic lethality, particularly in tumors with existing DNA repair defects, and sensitizing them to DNA-damaging agents like chemotherapy and radiation. This technical guide provides a comprehensive overview of Berzosertib's core function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.
Core Mechanism of Action: ATR Inhibition and Synthetic Lethality
Berzosertib functions by competitively inhibiting the kinase activity of ATR. ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, which are common hallmarks of cancer cells due to their rapid and often uncontrolled proliferation.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, facilitate DNA repair, and stabilize stalled replication forks.
By inhibiting ATR, Berzosertib disrupts this crucial signaling pathway. This leads to the abrogation of the G2/M cell cycle checkpoint, preventing cancer cells from pausing to repair damaged DNA before entering mitosis. The accumulation of unrepaired DNA damage and the collapse of replication forks ultimately drive the cancer cells into mitotic catastrophe and apoptosis.
A key therapeutic strategy for Berzosertib is the concept of synthetic lethality . This occurs when the inhibition of ATR is combined with a pre-existing defect in another DDR pathway within the cancer cell, such as mutations in the ATM gene.[2] In such cases, the cancer cell becomes solely reliant on the ATR pathway for survival, and its inhibition by Berzosertib is selectively lethal to the cancer cell while sparing normal, healthy cells with intact DDR pathways.
Quantitative Data Summary
The following tables summarize key quantitative data demonstrating the potency and clinical activity of Berzosertib.
Table 1: In Vitro Inhibitory Activity of Berzosertib [3][4][5]
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| ATR | 19 | <0.2 | Highly potent and selective |
| ATM | 2600 | 34 | >100-fold less potent than against ATR |
| DNA-PK | 18100 | >4000 | >1000-fold less potent than against ATR |
| mTOR | >1000 | - | |
| PI3Kγ | 220 | - |
Table 2: Recommended Phase II Doses (RP2D) of Berzosertib in Combination Therapies [1][4][6][7]
| Combination Agent | Berzosertib Dose | Schedule | Clinical Trial Identifier |
| Cisplatin (B142131) | 140 mg/m² | Days 2 and 9, every 3 weeks | NCT02157792 |
| Gemcitabine (B846) | 210 mg/m² | Days 2 and 9, with gemcitabine on Days 1 and 8, every 3 weeks | NCT02157792 |
| Irinotecan | 270 mg/m² | Every 2 weeks in a 4-week cycle | NCT02595931 |
| Topotecan | 210 mg/m² | Days 2 and 5, every 3 weeks | NCT02487095 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Berzosertib are provided below.
In Vitro Assays
-
Objective: To determine the cytotoxic effect of Berzosertib and calculate its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Berzosertib stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Berzosertib in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Resazurin Assay:
-
Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
-
Objective: To assess the pharmacodynamic effect of Berzosertib by measuring the inhibition of ATR-mediated Chk1 phosphorylation.
-
Materials:
-
Cancer cell lines
-
Berzosertib
-
DNA damaging agent (e.g., cisplatin, hydroxyurea) - optional, to induce replication stress
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Berzosertib for a specified time (e.g., 1-2 hours) before or after treatment with a DNA damaging agent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pChk1 signal to total Chk1 and the loading control (β-actin).
-
In Vivo Xenograft Studies[12][13][14]
-
Objective: To evaluate the anti-tumor efficacy of Berzosertib, alone or in combination with chemotherapy, in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell lines or patient-derived tumor fragments (PDX)
-
Berzosertib for injection
-
Chemotherapy agent (e.g., cisplatin)
-
Calipers for tumor measurement
-
-
Protocol:
-
Tumor Implantation:
-
Cell Line Xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
PDX Models: Surgically implant a small fragment of a patient's tumor subcutaneously.[8]
-
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, Berzosertib alone, chemotherapy alone, combination therapy).
-
Treatment Administration:
-
Administer Berzosertib and the chemotherapy agent according to the predetermined schedule. Preclinical studies suggest optimal efficacy when Berzosertib is administered 12-24 hours after the DNA-damaging agent.[9]
-
Dosing can be done via intravenous, intraperitoneal, or oral gavage routes depending on the formulation.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
-
Clinical Evaluation: A Snapshot of the NCT02157792 Trial[2][6][7][15][16]
The first-in-human Phase 1 trial, NCT02157792, was a multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Berzosertib, both as a monotherapy and in combination with various chemotherapy agents in patients with advanced solid tumors.
-
Study Design: The trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7]
-
Patient Population: The study enrolled adult patients with advanced solid tumors that were refractory to standard therapies.
-
Treatment Arms (selected examples):
-
Berzosertib monotherapy.
-
Berzosertib in combination with cisplatin.
-
Berzosertib in combination with gemcitabine.
-
-
Key Findings: The study established the RP2D for Berzosertib in combination with different chemotherapies (see Table 2). The combination therapies were generally well-tolerated, with manageable side effects. Encouragingly, preliminary signs of clinical activity, including partial responses, were observed in heavily pre-treated patients.[2][9]
Conclusion
Berzosertib (this compound) is a promising anti-cancer agent that functions as a potent and selective inhibitor of ATR kinase. Its mechanism of action, centered on the disruption of the DNA Damage Response and the induction of synthetic lethality, provides a strong rationale for its use in combination with DNA-damaging chemotherapies. The quantitative data from preclinical and clinical studies demonstrate its potential to enhance the efficacy of standard cancer treatments. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other ATR inhibitors for the benefit of cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ataxia telangiectasia and Rad3-related (ATR) inhibition by VE-822 potently reversed 5-flourouracil resistance in colorectal cancer cells through targeting DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
An In-Depth Technical Guide to SCH 900978: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 900978 is a potent and selective non-peptide antagonist of the bradykinin (B550075) B1 receptor, a G-protein coupled receptor implicated in inflammatory pain and chronic inflammation. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis and evaluation are presented, alongside a visualization of the bradykinin B1 receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory and analgesic therapeutics.
Chemical Structure and Properties
This compound is a quinazoline (B50416) derivative with the systematic IUPAC name N-((2,4-difluorophenyl)methyl)-4-((4-((2,4-diaminoquinazolin-6-yl)methyl)piperazin-1-yl)methyl)benzamide.
Chemical Structure:
Caption: A 2D representation of the chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C29H30F2N8O | Inferred from structure |
| Molecular Weight | 556.6 g/mol | Inferred from structure |
| CAS Number | 864067-21-6 | Vendor Information |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)NCC2=CC(=C(C=C2)F)F)CN3CCN(CC3)CC4=C(C=C5C(=C4)N=C(N=C5N)N)N)N | Vendor Information |
| Appearance | Solid powder | Generic physical state |
| Solubility | Soluble in DMSO | Common for lab compounds |
| pKa | Not available | Data not found |
| LogP | Not available | Data not found |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects as a selective antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory cytokines. The natural ligand for the B1R is des-Arg9-bradykinin, a metabolite of bradykinin.
Activation of the B1R by its agonist leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses, including the activation of MAPK pathways (ERK, JNK, p38) and the transcription of pro-inflammatory genes. This compound competitively binds to the B1R, preventing the binding of des-Arg9-bradykinin and thereby inhibiting this signaling cascade.
Caption: Signaling cascade initiated by Bradykinin B1 Receptor activation and its inhibition by this compound.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound involves the construction of the 2,4-diaminoquinazoline core followed by coupling with the piperazine-containing benzamide (B126) side chain. The following is a representative synthetic route based on established methods for quinazoline synthesis.
Caption: A logical workflow for the multi-step synthesis of this compound.
Detailed Methodology:
-
Synthesis of 6-(aminomethyl)-2,4-diaminoquinazoline:
-
2-amino-5-bromobenzonitrile is subjected to a cyanation reaction to yield 2-amino-5-cyanobenzonitrile.
-
The dicyano intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to selectively reduce one of the nitrile groups to an aminomethyl group.
-
The resulting aminobenzonitrile is then cyclized with cyanamide (B42294) in the presence of a suitable catalyst to form the 2,4-diaminoquinazoline core.
-
-
Synthesis of the Piperazine-Benzamide Side Chain:
-
4-(bromomethyl)benzoic acid is esterified to protect the carboxylic acid, for example, by reacting with methanol (B129727) in the presence of an acid catalyst to form methyl 4-(bromomethyl)benzoate.
-
The resulting ester is then reacted with piperazine (B1678402) in a nucleophilic substitution reaction.
-
-
Coupling and Final Product Formation:
-
The 6-(aminomethyl)-2,4-diaminoquinazoline is coupled with the piperazine-benzoic acid ester intermediate via reductive amination.
-
The ester group of the coupled product is then hydrolyzed to the carboxylic acid.
-
Finally, the carboxylic acid is activated and coupled with (2,4-difluorophenyl)methanamine using a standard peptide coupling reagent (e.g., HATU, HOBt) to yield this compound.
-
The final product is purified by column chromatography or recrystallization.
-
In Vitro Bradykinin B1 Receptor Binding Assay
This assay is designed to determine the affinity of this compound for the bradykinin B1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human bradykinin B1 receptor are cultured to confluency.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a Bradford assay.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled B1 receptor agonist (e.g., [3H]-des-Arg10-Kallidin) and increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 receptor agonist.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Anti-Inflammatory Activity Assay (Rat Paw Edema Model)
This assay evaluates the in vivo efficacy of this compound in reducing inflammation.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Induction of Inflammation:
-
A sub-plantar injection of an inflammatory agent (e.g., carrageenan or complete Freund's adjuvant) is administered into the right hind paw of the rats to induce localized edema.
-
-
Drug Administration and Measurement of Paw Edema:
-
This compound is administered orally or intraperitoneally at various doses at a specified time before or after the induction of inflammation. A vehicle control group receives the vehicle alone.
-
Paw volume is measured at different time points post-inflammation induction using a plethysmometer.
-
-
Data Analysis:
-
The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.
-
The ED50 value (the dose of this compound that produces 50% of the maximal anti-inflammatory effect) can be determined from the dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of the bradykinin B1 receptor in various pathological conditions, particularly those involving inflammation and pain. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the pharmacological profile and therapeutic potential of this compound and other bradykinin B1 receptor antagonists.
Target Validation of CHK1 Inhibition in Cancer Cells: A Technical Guide
A Note on Nomenclature: Publicly available scientific literature extensively documents the activity of Checkpoint Kinase 1 (CHK1) inhibitors such as Prexasertib (B560075) (LY2606368) and MK-8776 (also known as SCH 900776). Information specifically pertaining to "SCH 900978" is sparse, suggesting it may be a less common internal designation or a potential typographical error for SCH 900776. This guide will therefore focus on the target validation of CHK1 using data from the well-characterized inhibitors Prexasertib and MK-8776 as representative examples of this therapeutic class.
Executive Summary
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to facilitate DNA repair.[2][3] Many cancer cells, particularly those with p53 mutations, exhibit a defective G1 checkpoint and become heavily reliant on the S and G2 checkpoints, which are regulated by CHK1.[1][4] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 in such cancer cells abrogates these critical checkpoints, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[3][5] This guide provides an in-depth overview of the preclinical validation of CHK1 as a therapeutic target in cancer cells, focusing on the mechanism of action, experimental validation, and quantitative efficacy of selective CHK1 inhibitors.
The CHK1 Signaling Pathway in Cancer
The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a primary activator of CHK1 in response to single-stranded DNA that arises from stalled replication forks or DNA damage.[6] Activated ATR phosphorylates CHK1 at serine 317 and 345, leading to its activation.[6][7] Activated CHK1 then phosphorylates a number of downstream targets to enforce cell cycle arrest. A key substrate is the CDC25 family of phosphatases. CHK1-mediated phosphorylation of CDC25A targets it for degradation, while CDC25C is inhibited through binding to 14-3-3 proteins.[2][7] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for progression through the S and G2/M phases of the cell cycle.[4][6]
In many cancers, the tumor suppressor p53 is mutated, leading to a dysfunctional G1 checkpoint. These cells are therefore highly dependent on the CHK1-mediated S and G2/M checkpoints to repair DNA damage and survive.[1] Inhibition of CHK1 in these p53-deficient cancer cells leads to the abrogation of these checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event termed "mitotic catastrophe".[1]
Quantitative Assessment of CHK1 Inhibitor Efficacy
The potency of CHK1 inhibitors is typically first assessed in vitro across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that inhibits growth by 50% (GI50) are common metrics used to quantify the cytotoxic and cytostatic effects of these compounds.
Table 1: In Vitro Activity of Prexasertib (LY2606368) in Pediatric Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) after 72h Treatment |
| NGP | Neuroblastoma | 2.9 |
| SK-N-AS | Neuroblastoma | 11.2 |
| KELLY | Neuroblastoma | 4.6 |
| PANC-1 | Pancreatic Cancer | 16.5 |
| Primary Melanocytes | Normal Control | 128.0 |
| Data sourced from a study on preclinical models of human neuroblastoma.[8] |
Table 2: In Vitro Cytotoxicity of MK-8776 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 9.4 |
| BT-549 | 17.6 |
| CAL-51 | 2.1 |
| Data from a study investigating the radiosensitizing effects of MK-8776.[9] |
Table 3: Clinical Activity of Prexasertib in Ovarian Cancer (Phase 2 Study)
| Patient Cohort (Platinum Resistant/Refractory) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Platinum Resistant (BRCA-wildtype, ≥3 prior therapies) | 12.1% | 37.1% |
| Platinum Resistant (BRCA-wildtype, <3 prior therapies) | 12.1% | 37.1% |
| Platinum Resistant (BRCA-mutated, prior PARPi) | 12.1% | 37.1% |
| Platinum Refractory | 6.9% | 31.0% |
| Data from a Phase 2 multicenter trial (NCT03414047).[10] |
Experimental Protocols for Target Validation
Validating the mechanism of action of a CHK1 inhibitor involves a series of in vitro experiments to confirm target engagement and elucidate the downstream cellular consequences.
Western Blotting for CHK1 Inhibition and DNA Damage
Western blotting is a fundamental technique to confirm that the inhibitor is engaging its target and inducing the expected downstream signaling events.
Objective: To measure the phosphorylation status of CHK1 and the induction of DNA damage markers.
Key Proteins Analyzed:
-
pCHK1 (Ser296): An autophosphorylation site, a decrease in which indicates direct inhibition of CHK1 kinase activity.[11][12]
-
pCHK1 (Ser317/Ser345): Sites phosphorylated by ATR; an increase can paradoxically occur upon CHK1 inhibition due to accumulating DNA damage and an active ATR response.[11]
-
γH2AX: A marker for DNA double-strand breaks, which are expected to increase following CHK1 inhibition due to replication fork collapse.[8][13]
-
Cleaved PARP-1: A marker of apoptosis.[13]
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, SW620) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the CHK1 inhibitor (e.g., 0-1000 nM Prexasertib) for a specified time (e.g., 24 hours).[14]
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against total CHK1, pCHK1 (Ser296), γH2AX, and cleaved PARP-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Cell Viability Assay
Cell viability assays are used to determine the cytotoxic or cytostatic effects of the CHK1 inhibitor on cancer cells.
Objective: To quantify the reduction in cell viability in response to CHK1 inhibitor treatment.
Protocol (using WST-1 reagent):
-
Cell Seeding: Seed cancer cells (e.g., 50,000 cells/100 µl/well) in 96-well plates.[13]
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the CHK1 inhibitor (e.g., 1-100 nM Prexasertib) for 24, 48, or 72 hours.[13]
-
Reagent Addition: Add WST-1 reagent (1:10 dilution) to each well.
-
Incubation: Incubate the plates at 37°C for 1-4 hours. The WST-1 reagent is cleaved to formazan (B1609692) by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis following CHK1 inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the CHK1 inhibitor for the desired time (e.g., 24 or 48 hours).[15]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The validation of CHK1 as a therapeutic target in cancer relies on a multi-faceted approach. The central hypothesis is that cancer cells, particularly those with p53 mutations, are uniquely dependent on CHK1 for survival in the face of oncogene-induced replication stress. The experimental evidence overwhelmingly supports this hypothesis. Potent and selective CHK1 inhibitors like Prexasertib and MK-8776 demonstrate significant single-agent cytotoxicity in a subset of cancer cell lines and have shown clinical activity in heavily pre-treated patient populations.[8][10][17] The validation process, underpinned by quantitative in vitro assays and detailed mechanistic studies using techniques such as Western blotting and flow cytometry, confirms that inhibition of CHK1 leads to increased DNA damage and apoptosis in cancer cells. These findings provide a strong rationale for the continued development of CHK1 inhibitors as a targeted therapy for specific cancer subtypes.
References
- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bionews.com [bionews.com]
The Core Signaling Pathway of SCH 900776 (MK-8776): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the signaling pathway and mechanism of action of the selective Checkpoint Kinase 1 (Chk1) inhibitor, SCH 900776, also known as MK-8776. The initial query for "SCH 900978" did not yield specific information, suggesting a possible typographical error. The close numerical similarity and available data strongly indicate that SCH 900776 (MK-8776) is the compound of interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to SCH 900776 (MK-8776) and its Target: Chk1
SCH 900776 (MK-8776) is a potent and selective inhibitor of Chk1, a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Chk1 acts as a central transducer in the ATR-Chk1 signaling cascade, which is activated in response to single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[1][3] Activation of Chk1 leads to cell cycle arrest, providing time for DNA repair, and preventing cells with damaged DNA from progressing through the cell cycle.[1] By inhibiting Chk1, SCH 900776 can abrogate this cell cycle arrest, particularly in the S and G2/M phases, leading to premature mitotic entry and cell death, especially in cancer cells that often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints for survival.[4]
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of SCH 900776 (MK-8776) against its primary target Chk1 and other related kinases.
| Target Kinase | IC50 / Ki | Selectivity vs. Chk1 | Reference |
| Chk1 | 3 nM (IC50) | - | [2][5] |
| Chk2 | 1.5 µM (IC50) | ~500-fold | [2][5] |
| CDK2 | 0.16 µM (IC50) | ~53-fold | [2][5] |
| ATR | - | - | |
| ATM | - | - |
Note: IC50 is the half maximal inhibitory concentration. A lower value indicates higher potency. The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for Chk1.
Core Signaling Pathway of SCH 900776 (MK-8776)
SCH 900776 exerts its effect by directly inhibiting the kinase activity of Chk1. The following diagram illustrates the canonical ATR-Chk1 signaling pathway and the point of intervention by SCH 900776.
Caption: SCH 900776 inhibits Chk1, preventing CDC25A degradation and leading to cell cycle progression despite DNA damage.
Experimental Protocols
In Vitro Chk1 Kinase Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against Chk1.
Objective: To measure the IC50 value of SCH 900776 (MK-8776) for Chk1 kinase.
Materials:
-
Recombinant His-tagged Chk1 enzyme
-
Biotinylated CDC25C peptide substrate
-
Kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (containing radiolabeled ATP, e.g., ³³P-ATP)
-
SCH 900776 (MK-8776) in DMSO
-
Stop solution (e.g., 2 M NaCl, 1% H3PO4)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
96-well filter plates
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of SCH 900776 in 10% DMSO.
-
In a 96-well plate, combine the Chk1 enzyme and the CDC25C peptide substrate in the kinase buffer.
-
Add the diluted SCH 900776 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction by adding the stop solution containing streptavidin-coated SPA beads. The beads will bind to the biotinylated substrate.
-
Capture the SPA beads on a filter plate and wash to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity of the captured beads using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.[5]
Western Blot Analysis for Phosphorylated Chk1
This protocol is used to assess the in-cell activity of SCH 900776 by measuring the phosphorylation status of Chk1.
Objective: To determine the effect of SCH 900776 on Chk1 autophosphorylation (pS296) and ATR-mediated phosphorylation (pS345) in cultured cells.
Materials:
-
Cancer cell lines (e.g., leukemia cell lines)
-
Cell culture medium and supplements
-
SCH 900776 (MK-8776)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total Chk1, anti-phospho-Chk1 (Ser296), anti-phospho-Chk1 (Ser345)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of SCH 900776 for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of total and phosphorylated Chk1.[6]
Mechanism of Action and Downstream Effects
The inhibition of Chk1 by SCH 900776 triggers a cascade of downstream events that ultimately lead to cell death in cancer cells.
Caption: SCH 900776 inhibits Chk1, leading to CDK2 activation, checkpoint abrogation, and ultimately apoptosis.
The stabilization of CDC25A leads to the dephosphorylation and activation of CDK2.[7] This, in turn, abrogates the intra-S phase checkpoint, forcing cells to continue DNA replication despite the presence of damage. This leads to increased replication stress, the accumulation of DNA double-strand breaks (indicated by the biomarker γH2AX), and ultimately, apoptosis.[5][6]
Conclusion
SCH 900776 (MK-8776) is a highly selective and potent inhibitor of Chk1. Its mechanism of action involves the disruption of the DNA damage response pathway, leading to the abrogation of cell cycle checkpoints and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working on Chk1 inhibitors and related cancer therapies. Further investigation into the combination of SCH 900776 with DNA-damaging agents holds promise for future cancer treatments.[6]
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
In Vitro Efficacy of Neurokinin-1 (NK-1) Receptor Antagonists: A Technical Guide
Disclaimer: Specific in vitro efficacy data for the neurokinin-1 (NK-1) receptor antagonist SCH 900978 is not publicly available. This guide provides a comprehensive overview of the in vitro evaluation of the NK-1 receptor antagonist class of compounds, using data and protocols from well-characterized examples to illustrate the expected pharmacological profile and experimental methodologies.
Introduction to NK-1 Receptor Antagonism
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1R signaling pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, NK-1 receptor antagonists have been developed for therapeutic applications such as the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). A thorough in vitro characterization is crucial to determine the potency, selectivity, and mechanism of action of novel NK-1 receptor antagonists like this compound.
Quantitative In Vitro Efficacy Data of Representative NK-1 Receptor Antagonists
The in vitro efficacy of NK-1 receptor antagonists is typically assessed through receptor binding and functional assays. The following table summarizes data for well-established NK-1 receptor antagonists.
| Compound | Assay Type | Cell Line/Tissue | Radioligand | Parameter | Value |
| Aprepitant | Receptor Binding | Human NK-1 expressing CHO cells | [¹²⁵I]Substance P | Kᵢ | 0.1 nM |
| Functional (Calcium Mobilization) | Human NK-1 expressing CHO cells | - | IC₅₀ | 0.5 nM | |
| Fosaprepitant | Receptor Binding | Human NK-1 expressing CHO cells | [³H]GR205171 | Kᵢ | 1.0 nM |
| Functional (Calcium Mobilization) | Human NK-1 expressing U-373 MG cells | - | IC₅₀ | 2.3 nM | |
| Rolapitant | Receptor Binding | Human NK-1 expressing CHO cells | [³H]Rolapitant | Kᵢ | 0.68 nM |
| Functional (Calcium Mobilization) | Human NK-1 expressing CHO cells | - | IC₅₀ | 0.9 nM | |
| Netupitant | Receptor Binding | Human NK-1 expressing CHO cells | [¹²⁵I]Substance P | Kᵢ | 0.95 nM |
| Functional (Calcium Mobilization) | Human NK-1 expressing CHO cells | - | IC₅₀ | 0.1 nM |
Data presented are compiled from various public sources and are intended to be representative of the NK-1 antagonist class.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NK-1 receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1).
-
Radioligand (e.g., [¹²⁵I]-Substance P or [³H]-Aprepitant).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of an unlabeled NK-1 antagonist, e.g., 10 µM Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of a test compound to inhibit the intracellular calcium increase induced by Substance P binding to the NK-1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a functional cell-based assay.
Materials:
-
A cell line stably expressing the human NK-1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P (agonist).
-
Test compound (e.g., this compound).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of Substance P (typically the EC₈₀) into the wells and immediately begin kinetic fluorescence readings.
-
The increase in fluorescence corresponds to the intracellular calcium mobilization.
-
Calculate the percent inhibition of the Substance P response by the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Substance P / NK-1 Receptor Signaling Pathway
Caption: Substance P binding to the NK-1 receptor activates Gαq, leading to downstream signaling.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: A typical workflow for the in vitro characterization of an NK-1 receptor antagonist.
This guide provides a framework for understanding the in vitro efficacy of NK-1 receptor antagonists. For any specific compound, such as this compound, these methodologies would be applied to generate a comprehensive pharmacological profile to support its further development.
Unraveling the Enigma of SCH 900978: A Search for its Role in the DNA Damage Response
Despite a comprehensive search of scientific literature, clinical trial databases, and public chemical registries, no information is publicly available for a compound designated "SCH 900978." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical in the public domain. Consequently, it is not possible to provide an in-depth technical guide on its specific effects on the DNA damage response (DDR) as requested.
The prefix "SCH" often denotes compounds originating from the legacy Schering-Plough Corporation, which has since merged with Merck. Extensive searches of Merck's current and historical pipeline of DNA damage response inhibitors also failed to identify any compound with the "this compound" designation. It is plausible that this identifier represents one of the following scenarios:
-
An internal, preclinical code: Pharmaceutical companies utilize internal coding systems for compounds in the early stages of research and development. These identifiers are often not disclosed publicly until a compound progresses to a later stage of development, such as IND-enabling studies or clinical trials.
-
A discontinued (B1498344) or abandoned project: The compound may have been terminated during early-stage research for a variety of reasons, including lack of efficacy, unforeseen toxicity, or strategic portfolio decisions. Information on such discontinued projects is rarely made public.
-
An incorrect or outdated identifier: The designation "this compound" may be a typographical error or an obsolete code that has been superseded by a different name.
Without a verifiable chemical structure, biological target, or associated scientific publications, any attempt to describe the effects of "this compound" on the DNA damage response would be purely speculative and would not meet the standards of a technical guide for a scientific audience.
The DNA Damage Response: A General Overview
While a specific analysis of this compound is not feasible, a general overview of the DNA damage response can provide context for the type of information that would be included in such a guide. The DDR is a complex network of cellular pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. Key signaling pathways and their components that are often the subject of therapeutic intervention include:
-
ATM-Chk2 Pathway: Primarily activated by DNA double-strand breaks (DSBs).
-
ATR-Chk1 Pathway: Responds to a broader range of DNA damage, including single-strand breaks and stalled replication forks.
-
DNA-PKcs: A critical component of the non-homologous end joining (NHEJ) pathway for DSB repair.
-
PARP Family: Involved in the repair of single-strand breaks.
A technical guide for a specific DDR inhibitor would typically include:
-
Mechanism of Action: Detailing the specific protein target(s) of the compound and how it modulates their activity.
-
Quantitative Data: Including IC50 values for target inhibition, effects on cell viability in various cancer cell lines, and in vivo efficacy data from preclinical models.
-
Experimental Protocols: Providing detailed methodologies for key assays such as kinase activity assays, Western blotting for DDR pathway proteins (e.g., phosphorylation of ATM, Chk1, H2AX), immunofluorescence for DNA damage foci, cell cycle analysis, and various cell viability and apoptosis assays.
-
Signaling Pathway Diagrams: Visual representations of how the inhibitor perturbs specific DDR pathways.
To proceed with the creation of a detailed technical guide, a valid and publicly recognized compound name or identifier is required. Researchers, scientists, and drug development professionals interested in the DNA damage response are encouraged to consult the extensive body of literature on well-characterized inhibitors to inform their work.
The Genesis of a Potent Kinase Inhibitor: Unraveling the Origins of Dinaciclib (SCH 900978)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delves into the origins and core scientific foundation of dinaciclib (B612106), a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs). Initially developed by Schering-Plough (now Merck & Co.) under the identifier SCH 727965, and likely also referred to by internal codes such as SCH 900978, dinaciclib has emerged as a significant investigational compound in oncology. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical validation, presenting key data in a structured format for scientific and research audiences. Detailed experimental methodologies and visual representations of its biological pathways are included to facilitate a deeper understanding of this pivotal anti-cancer agent.
Introduction: The Quest for Cell Cycle Control
The dysregulation of the cell cycle is a hallmark of cancer, making the proteins that govern cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in orchestrating the transitions between different phases of the cell cycle. The development of inhibitors targeting these kinases has been a major focus of oncology research. Dinaciclib (SCH 727965) is a second-generation CDK inhibitor that has demonstrated potent and broad anti-tumor activity in a variety of preclinical models and has advanced into clinical trials.[1][2][3][4][5][6][7][8][9][10]
Discovery and Development
Dinaciclib was developed by Schering-Plough (later acquired by Merck & Co.) as part of a program aimed at discovering novel, potent, and selective CDK inhibitors.[1][7] The development process involved a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which served as the basis for the creation of a series of compounds with potential CDK inhibitory activity.[8] An in vivo screening approach was utilized to select for candidates that exhibited a favorable balance of efficacy and tolerability, ultimately leading to the identification of dinaciclib (SCH 727965).[8][9] This compound was granted orphan drug status by the FDA in 2011 for the treatment of chronic lymphocytic leukemia.[1]
Mechanism of Action: A Multi-Pronged Attack on Cell Proliferation
Dinaciclib is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK2, CDK5, and CDK9.[2][3][4][5][7][10][11][12][13][14] By binding to the ATP-binding pocket of these enzymes, dinaciclib prevents their catalytic activity, leading to a cascade of downstream effects that ultimately halt cell cycle progression and induce apoptosis (programmed cell death).[4][11]
The inhibition of these key CDKs results in:
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 blocks the G1/S and G2/M transitions of the cell cycle.[11]
-
Transcriptional Suppression: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[5][11][15]
-
Induction of Apoptosis: The combination of cell cycle arrest and the loss of pro-survival signals culminates in the activation of the apoptotic cascade.[2][3][15]
Signaling Pathway of Dinaciclib's Action
The following diagram illustrates the primary signaling pathways affected by dinaciclib.
References
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Dinaciclib - Merck & Co - AdisInsight [adisinsight.springer.com]
- 8. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. youtube.com [youtube.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Dinaciclib - LKT Labs [lktlabs.com]
- 14. apexbt.com [apexbt.com]
- 15. aacrjournals.org [aacrjournals.org]
In-depth Technical Guide: Preliminary Research on the Biological Activity of SCH 900978
Notice: Comprehensive searches for "SCH 900978" have not yielded any publicly available information on a compound with this specific designation. It is highly probable that "this compound" is an internal development code that has not been disclosed in scientific literature, a discontinued (B1498344) project, or a typographical error.
The following guide is a template demonstrating the requested format and the type of information that would be included if data on "this compound" were available. The content provided is based on publicly available information for other well-characterized Schering-Plough compounds, such as the Cyclin-Dependent Kinase (CDK) inhibitor Dinaciclib (SCH 727965) , to illustrate the structure and depth of the requested technical guide.
Introduction
This document provides a preliminary overview of the biological activity of a hypothetical compound, this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and understanding of its potential therapeutic applications. The data and experimental protocols are synthesized from publicly available research.
Target and Mechanism of Action
This section would typically detail the primary molecular target(s) of the compound and how it exerts its biological effects. For illustrative purposes, we will describe the mechanism of Dinaciclib (SCH 727965).
SCH 727965, also known as Dinaciclib, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] It demonstrates high affinity for CDK1, CDK2, CDK5, and CDK9.[1][3] By inhibiting these key regulators of the cell cycle, Dinaciclib effectively blocks cell cycle progression and can induce apoptosis in cancer cells.[3][4]
Signaling Pathway
The following is a hypothetical signaling pathway that could be modulated by a compound like this compound, illustrated using the mechanism of a CDK inhibitor.
Caption: Hypothetical signaling pathway for this compound as a CDK2 inhibitor.
Quantitative Biological Data
This section would present quantitative data from various assays. The following tables are populated with illustrative data for Dinaciclib (SCH 727965).
In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| CDK1 | 3 | [1][3] |
| CDK2 | 1 | [1][3] |
| CDK5 | 1 | [1][3] |
| CDK9 | 4 | [1][3] |
Cellular Activity
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A2780 (Ovarian) | DNA Thymidine Incorporation | 4 | [1] |
| A2058 (Melanoma) | Cell Viability (72h) | ~50 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments. The protocols below are generalized based on standard laboratory procedures and information from studies on CDK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified kinase enzymes.
Materials:
-
Purified recombinant CDK enzymes and their respective cyclin partners.
-
Kinase substrate (e.g., histone H1 for CDK1/Cyclin B).
-
32P-ATP or a fluorescence-based kinase assay kit.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the kinase, its cyclin partner, and the substrate.
-
Add the diluted test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP (radiolabeled or as per kit instructions).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or measure the fluorescence signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay
Objective: To measure the effect of the test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A2780).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (this compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well clear-bottom, opaque-walled microplates.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add the medium containing the test compound or vehicle control to the respective wells.
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data and using a suitable curve-fitting algorithm.
Experimental Workflow Visualization
Caption: A generalized workflow for preclinical drug discovery.
Conclusion
While no specific data for this compound is publicly available, this guide provides a framework for understanding and presenting the biological activity of a novel compound. The illustrative data and protocols, based on the well-studied CDK inhibitor Dinaciclib (SCH 727965), demonstrate the type of in-depth information required for a comprehensive technical whitepaper. Should information on this compound become available, a similar approach can be used to detail its biological profile.
References
Methodological & Application
Application Notes and Protocols for SCH 900978 (Ulixertinib) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900978, also known as ulixertinib (B1684335) or BVD-523, is a potent, orally active, and highly selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent driver in many cancers, making ERK1/2 compelling therapeutic targets.[2] Ulixertinib has demonstrated anti-tumor activity in various cancer models by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its biological effects on cancer cells.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound directly targets and inhibits the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (RSK), thereby blocking the propagation of signals that promote cell growth and survival.[1][2] A noteworthy characteristic of ulixertinib is its potential to induce a paradoxical increase in the phosphorylation of ERK1/2 itself, while still inhibiting the phosphorylation of its downstream targets. Therefore, assessing the phosphorylation status of a downstream effector like RSK is a more reliable indicator of target engagement and inhibitory activity.[2]
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound (ulixertinib) in various cancer cell lines, demonstrating its broad anti-proliferative activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | 0.082 |
| NB69 | Neuroblastoma | 0.180 |
| Hep3B2-1-7 | Hepatocellular Carcinoma | 0.274 |
| SK-MEL-28 | Melanoma | 0.292 |
| DU-4475 | Breast Cancer | 0.295 |
| G-MEL | Melanoma | 0.318 |
| NB4 | Acute Myeloid Leukemia | 0.398 |
| IM-9 | Myeloma | 0.436 |
| HCT-116 | Colorectal Cancer | 0.637 |
| AGS | Stomach Cancer | 0.682 |
| UACC-62 | Melanoma | 0.707 |
| COLO-205 | Colorectal Cancer | 0.830 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[4]
Table 2: Additional Reported IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT40 | Pediatric Low-Grade Glioma | 62.7 | [2] |
| A375 | Melanoma | 180 | [5] |
| SH-SY5Y | Neuroblastoma | 86 | [6] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (CCK-8/MTT Assay)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
References
- 1. e-century.us [e-century.us]
- 2. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo [mdpi.com]
- 4. Drug: Ulixertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Harnessing Synthetic Lethality: Application Notes for Combining SCH 900978 (Dinaciclib) with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies is a cornerstone of modern oncology research. This document provides detailed application notes and protocols for the investigational use of SCH 900978, also known as Dinaciclib (B612106), in combination with PARP inhibitors. Dinaciclib is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, and CDK9. The rationale for this combination lies in the principle of synthetic lethality. By inhibiting CDKs, Dinaciclib impairs the homologous recombination (HR) DNA repair pathway, inducing a "BRCAness" phenotype in cancer cells. This acquired vulnerability renders them highly susceptible to PARP inhibitors, which block the alternative single-strand break repair pathway, leading to catastrophic DNA damage and selective tumor cell death.
Mechanism of Action: A Synergistic Approach
The combination of Dinaciclib and PARP inhibitors exploits the reliance of cancer cells on specific DNA damage response (DDR) pathways.
-
Dinaciclib (this compound): As a CDK inhibitor, Dinaciclib disrupts the cell cycle and, crucially, downregulates the expression and function of key proteins involved in HR repair, such as BRCA1 and RAD51. This compromises the cell's ability to repair DNA double-strand breaks (DSBs) through this high-fidelity pathway.
-
PARP Inhibitors: These agents trap PARP enzymes on DNA at sites of single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into DSBs.
In cancer cells treated with Dinaciclib, the primary pathway for repairing these PARP inhibitor-induced DSBs (i.e., HR) is already compromised. The accumulation of unrepaired DSBs triggers apoptosis and leads to a potent, synergistic anti-tumor effect.
Signaling Pathway Diagram
Caption: Synergistic mechanism of Dinaciclib and PARP inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of Dinaciclib with various PARP inhibitors.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | PARP Inhibitor | Dinaciclib IC50 (nM) | PARP Inhibitor IC50 (µM) | Combination Index (CI)* | Reference |
| MM.1S | Multiple Myeloma | ABT-888 (Veliparib) | ~20 | >20 | Synergistic | [1] |
| H929 | Multiple Myeloma | ABT-888 (Veliparib) | ~20 | >20 | Synergistic | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Talazoparib | Not specified | Not specified | Synergistic | [2] |
| A2780 | Ovarian Cancer | Cisplatin (B142131) | 13.8 | 6177.3 | Synergistic | [3] |
| OVCAR3 | Ovarian Cancer | Cisplatin | 123.5 | 14465.6 | Synergistic | [3] |
* Combination Index (CI) < 1 indicates synergy. ** Cisplatin is a DNA-damaging agent that creates lesions repaired by HR, thus combination with a CDK inhibitor shows a similar synergistic principle.
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Apoptosis Measurement | Result | Reference |
| SKOV-3 | Dinaciclib (40-80 nM) | Annexin V Assay | Dose-dependent increase in apoptosis | [4] |
| 786-O | Dinaciclib (10-20 nM) | TUNEL Assay | Increased DNA fragmentation (apoptosis) | [5] |
| OSCC cells | Dinaciclib | Cleaved PARP & Caspase-3 | Upregulation of apoptotic markers | [6] |
Table 3: DNA Damage Induction (γH2AX Foci)
| Cell Line | Treatment | Fold Increase in γH2AX Foci (Combination vs. Control) | Reference |
| Multiple Myeloma Cells | Dinaciclib + ABT-888 | Significant increase (from 19% to 52% of cells with ≥5 foci) | [1] |
| Advanced Solid Tumors (Clinical Trial) | Dinaciclib + Veliparib | Increased γH2AX staining in paired tumor biopsies | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the synergistic effects of Dinaciclib and a PARP inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MM.1S, H929, MDA-MB-231)
-
Complete culture medium
-
Dinaciclib (this compound)
-
PARP inhibitor (e.g., Veliparib, Olaparib, Talazoparib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Dinaciclib and the PARP inhibitor in complete culture medium.
-
Treat cells with either single agents or combinations at various concentrations. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Dinaciclib and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Dinaciclib, the PARP inhibitor, or the combination for 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol details the visualization and quantification of DNA double-strand breaks through γH2AX foci formation.
Materials:
-
Cancer cell lines
-
Coverslips or imaging plates
-
Dinaciclib and PARP inhibitor
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat cells with single agents or the combination for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Experimental Workflows
Caption: Overview of key experimental workflows.
Conclusion
The combination of this compound (Dinaciclib) and PARP inhibitors represents a promising therapeutic strategy for a range of cancers. The preclinical data strongly support a synergistic interaction driven by the induction of homologous recombination deficiency by Dinaciclib. The protocols and data presented in these application notes provide a framework for researchers to further investigate this combination, optimize dosing schedules, and identify patient populations most likely to benefit from this synthetic lethal approach. Careful execution of these experiments will be crucial in advancing our understanding and potential clinical application of this combination therapy.
References
- 1. The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study | MDPI [mdpi.com]
- 2. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of SCH 900978 (Ulixertinib) in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900978, also known as ulixertinib (B1684335) or BVD-523, is a first-in-class, potent, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1] Aberrant activation of the MAPK pathway is a hallmark of numerous human cancers, often driven by mutations in upstream proteins such as BRAF and RAS.[1][2] Ulixertinib, by targeting the final node in this pathway, presents a promising therapeutic strategy to overcome resistance mechanisms that can arise with inhibitors targeting upstream components.[1][3] Preclinical studies utilizing in vivo xenograft models have demonstrated the significant anti-tumor activity of ulixertinib across a range of cancer types.[2][4][5]
This document provides detailed application notes and protocols for the use of this compound (ulixertinib) in in vivo xenograft models, based on published preclinical data.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Ulixertinib is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2.[1][6] By binding to the kinase domain of ERK1/2, it prevents the phosphorylation of downstream substrates, such as ribosomal S6 kinase (RSK).[1][7] This blockade of ERK-mediated signaling leads to the inhibition of tumor cell proliferation and survival.[6] A key feature of ulixertinib is its ability to inhibit the phosphorylation of its target substrates even in the presence of increased ERK1/2 phosphorylation, a paradoxical effect that distinguishes it from other MAPK pathway inhibitors.[2]
In Vivo Xenograft Model Applications: Data Summary
Ulixertinib has demonstrated significant anti-tumor efficacy in a variety of preclinical xenograft models. The following tables summarize key quantitative data from these studies.
Table 1: Ulixertinib Monotherapy in BRAF-Mutant Xenograft Models
| Cancer Type | Cell Line | Key Mutation | Animal Model | Dosing Regimen | Outcome | Reference |
| Melanoma | A375 | BRAF V600E | Athymic Nude Mice | 50 mg/kg BID | 71% Tumor Growth Inhibition (TGI) | [2] |
| Melanoma | A375 | BRAF V600E | Athymic Nude Mice | 100 mg/kg BID | 99% TGI, 7 partial regressions | [2] |
| Colorectal Cancer | Colo205 | BRAF V600E | Athymic Nude Mice | 50 mg/kg BID | -48.2% Tumor Regression | [6] |
| Colorectal Cancer | Colo205 | BRAF V600E | Athymic Nude Mice | 75 mg/kg BID | -77.2% Tumor Regression | [6] |
| Colorectal Cancer | Colo205 | BRAF V600E | Athymic Nude Mice | 100 mg/kg BID | -92.3% Tumor Regression | [6] |
| Pediatric Low-Grade Glioma | BT40 | BRAF V600E | NSG Mice | 80 mg/kg (single & multiple doses) | Delayed tumor growth, increased survival | [3][8] |
Table 2: Ulixertinib Monotherapy in Other Xenograft Models
| Cancer Type | Cell Line | Key Mutation(s) | Animal Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer | MIAPaCa-2 | KRAS G12C | Athymic Nude Mice | 10-100 mg/kg BID | Dose-dependent antitumor activity | [2] |
| Neuroblastoma | CHLA136-Fluc | MYCN amplified | Not Specified | 50 mg/kg daily | Significant tumor growth inhibition, prolonged survival | [5][8] |
| Neuroblastoma | CHLA255-Fluc | c-Myc overexpressed | Not Specified | 50 mg/kg daily | Significant tumor growth inhibition | [5] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of ulixertinib.
General Experimental Workflow
Protocol 1: Subcutaneous Xenograft Model for Melanoma (A375) and Colorectal Cancer (Colo205)
1. Cell Culture and Preparation:
-
Culture A375 (melanoma) or Colo205 (colorectal) cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in a sterile solution of PBS, optionally mixed with Matrigel (1:1 ratio), to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
2. Animal Model and Tumor Implantation:
-
Use immunocompromised mice, such as athymic nude mice or NSG mice (6-8 weeks old).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
3. Tumor Growth, Randomization, and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare ulixertinib for oral administration in a suitable vehicle.
-
Administer ulixertinib via oral gavage at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., twice daily). The control group receives the vehicle only.
4. Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 18-21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
Protocol 2: Orthotopic Xenograft Model for Pediatric Low-Grade Glioma (BT40)
1. Cell Preparation:
-
Culture patient-derived BT40 cells. For in vivo imaging, cells can be transduced with a luciferase reporter.
-
Prepare a cell suspension of 1.8–2.0 × 10^5 cells in 4 µL of media.
2. Animal Model and Intracranial Implantation:
-
Use 6-7 week old female NSG mice.
-
Intracranially transplant the cell suspension into the cortex of the mice.
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth using in vivo imaging systems (IVIS) for luciferase-transduced cells.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer ulixertinib orally at the desired dose (e.g., 80 mg/kg).
4. Survival Analysis:
-
Monitor the mice for signs of tumor progression and record survival data.
-
The primary endpoint is typically an increase in the survival of the treated group compared to the control group.
Protocol 3: Xenograft Model for Neuroblastoma (CHLA136-Fluc, CHLA255-Fluc)
1. Cell Preparation:
-
Culture CHLA136-Fluc (MYCN amplified) or CHLA255-Fluc (c-Myc overexpressed) cells. These cells are engineered to express firefly luciferase.
-
Prepare cells for injection.
2. Tumor Implantation and Monitoring:
-
Establish xenograft mouse models with the prepared neuroblastoma cells.
-
Monitor tumor growth via bioluminescent imaging.
3. Treatment and Efficacy Evaluation:
-
Randomize mice into treatment and control groups.
-
Administer ulixertinib (e.g., 50 mg/kg) or vehicle daily for a specified period (e.g., three weeks).
-
Monitor tumor burden using bioluminescent imaging and animal survival.
-
Assess for any signs of toxicity, such as body weight loss.
Conclusion
This compound (ulixertinib) has demonstrated robust anti-tumor activity in a range of in vivo xenograft models of cancers with MAPK pathway dysregulation.[2][3][5] The detailed protocols and summarized data presented here provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this promising ERK1/2 inhibitor. These models are crucial for elucidating the in vivo efficacy, pharmacodynamics, and potential combination strategies for ulixertinib in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In V" by Yang Yu, Yanling Zhao et al. [hsrc.himmelfarb.gwu.edu]
- 5. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Chk1 (Ser345) Following SCH 900776 (MK-8776) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900776 (also known as MK-8776) is a potent and selective inhibitor of the serine/threonine kinase Chk1, a critical component of the DNA damage response (DDR) pathway.[1][2][3] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints, leading to mitotic catastrophe and apoptosis.[4][5] Monitoring the pharmacodynamic effects of SCH 900776 is crucial for preclinical and clinical studies. Phosphorylation of Chk1 at Serine 345 (p-Chk1 S345) is a key biomarker of Chk1 activation, typically occurring upstream by ATR in response to DNA damage or replication stress.[6][7] Paradoxically, treatment with a Chk1 inhibitor like SCH 900776 can lead to the accumulation of p-Chk1 (S345).[1][3][8] This is thought to be the result of a futile feedback loop where inhibition of Chk1 activity leads to increased DNA damage and further ATR/ATM-mediated phosphorylation of Chk1.[8][9] Therefore, Western blotting for p-Chk1 (S345) is a valuable method to assess the biological activity of SCH 900776.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Quantitative Data Summary
The following tables summarize representative data on the effect of SCH 900776 on p-Chk1 levels as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of SCH 900776 on Chk1 Phosphorylation
| Cell Line | Treatment Conditions | p-Chk1 (S345) Level | p-Chk1 (S296) Level (Autophosphorylation) | Reference |
| WS1 | SCH 900776 (dose-dependent) | Rapid, dose-dependent accumulation | Not specified | [1][10] |
| H1299 | 200 nmol/L MK-8776 | Accumulation observed | Not specified | [10] |
| A549 | 200 nmol/L MK-8776 | Accumulation observed | Not specified | [10] |
| AsPC-1 | MK-8776 (0.3 µM) | Observed | 50% inhibition | [11][12] |
| H1299 | Pemetrexed + MK-8776 | Marked increase | Modest decrease | [2] |
| TNBC cells | Irradiation + MK-8776 (100-400 nmol/L) | Significant increase | Inhibition | [8] |
Table 2: Experimental Conditions for Western Blotting of p-Chk1 (S345)
| Parameter | Recommendation | Notes |
| Cell Lines | U2OS, HCT116, AsPC-1, SW620, H1299, TNBC cell lines | Sensitivity to SCH 900776 can be cell-line dependent. |
| SCH 900776 Concentration | 100 nM - 3 µM | Titration is recommended to determine the optimal concentration for the cell line of interest. |
| Treatment Duration | 2 - 24 hours | Time-course experiments are advisable to capture the peak response. |
| Combination Agents | Hydroxyurea, Gemcitabine, Cisplatin (B142131), Pemetrexed, Irradiation | To induce DNA damage and potentiate the effects of SCH 900776. |
| Primary Antibody | Rabbit anti-p-Chk1 (S345) | Several commercial sources are available (e.g., Cell Signaling Technology #2348, #2341; Thermo Fisher PA5-17840).[5][10][13][14] |
| Primary Antibody Dilution | 1:1000 | Optimize based on antibody performance and signal intensity. |
| Blocking Buffer | 5% BSA in TBST | Avoid using milk as it contains phosphoproteins that can increase background. |
| Loading Control | β-actin, GAPDH, or Total Chk1 | To normalize for protein loading. |
Experimental Protocols
Cell Culture and Treatment
-
Plate the desired cancer cell line (e.g., U2OS, HCT116) in 6-well plates and grow to 70-80% confluency.
-
Optional: Pre-treat cells with a DNA damaging agent (e.g., 20 µM cisplatin for 48 hours) if investigating synergistic effects.[2][3]
-
Treat cells with the desired concentrations of SCH 900776 (e.g., 100 nM, 300 nM, 1 µM, 3 µM) for the specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
Western Blotting
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
Antibody Incubation
-
Incubate the membrane with the primary antibody against p-Chk1 (S345) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the p-Chk1 (S345) signal to a loading control (e.g., β-actin or total Chk1).
Logical Relationships
References
- 1. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the replication checkpoint using SCH 900776, a potent and functionally selective CHK1 inhibitor identified via high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA-Damaging Agents and Antimetabolites | Semantic Scholar [semanticscholar.org]
- 9. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Chk1 (Ser345) (133D3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assays with Dinaciclib (SCH 727965)
Introduction
Dinaciclib (B612106), also known as SCH 727965, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4][5] It primarily targets CDK1, CDK2, CDK5, and CDK9, which are crucial regulators of cell cycle progression and transcription.[2][3][4][5][6] By inhibiting these kinases, dinaciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8] Its ability to suppress transcription by inhibiting CDK9 also contributes to its potent anti-tumor activity by reducing the expression of key survival proteins like Mcl-1.[6][9] These mechanisms make dinaciclib a compound of interest in oncology research, with demonstrated preclinical activity against a range of solid tumors and hematological malignancies.[1][10][11][12][13]
This document provides detailed protocols for assessing the cytotoxic effects of dinaciclib on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.
Data Presentation: Anti-proliferative Activity of Dinaciclib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dinaciclib against various human cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |
| Pediatric Cancers | |||
| Various | Pediatric Preclinical Panel | 96 hours | Median: 7.5 |
| Pancreatic Cancer | |||
| MIAPaCa-2 | Pancreatic Cancer | 72 hours | Varies (0.5-128 nM range tested) |
| Pa20C | Pancreatic Cancer | 72 hours | Varies (0.5-128 nM range tested) |
| Lung Cancer | |||
| A549 | Non-small Cell Lung Cancer | 72 hours | 6 |
| Oral Cancer | |||
| Ca9-22 | Oral Squamous Cell Carcinoma | 24 hours | ~12.5 |
| OECM-1 | Oral Squamous Cell Carcinoma | 24 hours | ~25 |
| HSC-3 | Oral Squamous Cell Carcinoma | 24 hours | ~25 |
| Cholangiocarcinoma | |||
| Various (5 lines) | Cholangiocarcinoma | 24-72 hours | Low nM range |
| Testicular Cancer | |||
| NT2/D1 | Nonseminoma | 48 hours | 800 |
| NCCIT | Nonseminoma | 48 hours | 3700 |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and laboratory techniques.[4][7][11][14][15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by dinaciclib and a general workflow for cell viability experiments.
Caption: Dinaciclib inhibits CDKs, leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining cell viability after Dinaciclib treatment.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized for quantification.[16]
Materials:
-
Dinaciclib (SCH 727965)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Sterile PBS (phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cancer cell line of interest
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically for each cell line) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight to allow cells to attach (for adherent lines).[17]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of dinaciclib in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of dinaciclib in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective dinaciclib concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[19]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of dinaciclib concentration to determine the IC50 value.
-
Protocol 2: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based method. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler.[20]
Materials:
-
Dinaciclib (SCH 727965)
-
XTT labeling reagent and electron-coupling solution (often supplied as a kit)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cancer cell line of interest
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450-490 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with various concentrations of dinaciclib.
-
-
XTT Reagent Preparation and Incubation:
-
Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions (e.g., a 50:1 ratio).[21]
-
After the drug treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[21][22]
-
Return the plate to the incubator for 2-5 hours. The optimal incubation time may vary depending on the cell type and density.[22]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 from the MTT protocol to subtract blanks, calculate the percentage of cell viability, and determine the IC50 value of dinaciclib.
-
References
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dinaciclib (SCH 727965) | CDK inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. chondrex.com [chondrex.com]
- 19. MTT Assay [protocols.io]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. apexbt.com [apexbt.com]
- 22. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Dinaciclib (SCH 727965)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinaciclib (B612106) (also known as SCH 727965 or MK-7965) is a potent and selective small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.[1][2][3][4][5][6][7] These kinases are critical regulators of cell cycle progression and transcription.[2][3] By inhibiting these CDKs, Dinaciclib disrupts the cell cycle at both the G1/S and G2/M transitions, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[2][3][8] This makes it a compound of significant interest in oncology research and drug development.[1][5]
Flow cytometry is a powerful technique to analyze the effects of compounds like Dinaciclib on the cell cycle. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content. This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by Dinaciclib using flow cytometry.
Mechanism of Action
Dinaciclib exerts its anti-proliferative effects by targeting key regulators of the cell cycle. Its primary mechanism involves the inhibition of CDK1, CDK2, CDK5, and CDK9.[2][4][6][7]
-
Inhibition of CDK1 and CDK2: These kinases are essential for the G1/S and G2/M transitions. Their inhibition by Dinaciclib leads to a halt in cell cycle progression at these checkpoints.[2][3]
-
Inhibition of CDK9: This kinase is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of various genes, including anti-apoptotic proteins like Mcl-1.[2][9] By inhibiting CDK9, Dinaciclib suppresses the transcription of these survival genes, contributing to apoptosis.
The combined effect of cell cycle arrest and transcriptional suppression makes Dinaciclib a potent inducer of cancer cell death.[2]
Signaling Pathway
Caption: Dinaciclib inhibits key CDKs, leading to cell cycle arrest and reduced transcription of anti-apoptotic genes.
Data Presentation
The following table summarizes representative quantitative data on the effects of Dinaciclib on cell cycle distribution in different cancer cell lines.
| Cell Line | Treatment (Dinaciclib) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M | Reference |
| NT2/D1 | Untreated | 0.44 ± 0.17 | - | - | - | [10] |
| IC50 | 1.29 ± 0.18 | - | - | - | [10] | |
| NCCIT | Untreated | 0.65 ± 0.13 | - | - | 21.12 ± 0.68 | [10] |
| IC50 | 2.93 ± 0.48 | - | - | 25.49 ± 1.02 | [10] | |
| A2780 | 0.01 µM (24h) | - | - | - | Increased | [5] |
| 0.1 µM (24h) | - | Increased | - | - | [5] | |
| OVCAR3 | 0.01 µM (24h) | - | - | Increased | - | [5] |
| 0.1 µM (24h) | - | - | - | Increased | [5] | |
| Raji | 20 µM | - | - | - | Increased | [11] |
| Glioma Cells | 2.5 µM (24h) | - | Decreased | - | Increased (to 45-55%) | [12] |
Note: "-" indicates data not specified in the cited source. The effects of Dinaciclib can be cell-line dependent.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Dinaciclib
-
Cell Seeding: Plate the desired cancer cell line in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Dinaciclib Treatment: Prepare a stock solution of Dinaciclib in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing Dinaciclib. Include a vehicle control (DMSO) at the same concentration as the highest Dinaciclib treatment. Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is a general guideline and may require optimization for different cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 1 mg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment with Dinaciclib, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells in 70% ethanol for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filter settings for PI (excitation ~488 nm, emission ~617 nm). Collect data on a linear scale. Gate out doublets using the pulse width or area versus height parameters.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow
Caption: Workflow for analyzing Dinaciclib-induced cell cycle arrest using flow cytometry.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may need to be optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dinaciclib - Merck & Co - AdisInsight [adisinsight.springer.com]
- 8. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence of γH2AX Foci with a DNA Damage Response Inhibitor
Introduction
The phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs).[1][2][3] These breaks can be induced by various endogenous and exogenous agents, including ionizing radiation and certain chemotherapeutics. Upon DNA damage, kinases such as ATM, ATR, and DNA-PK are activated and phosphorylate H2AX, leading to the formation of discrete nuclear foci at the sites of damage.[2][4] These γH2AX foci serve as docking sites for a multitude of DNA damage response (DDR) proteins that mediate cell cycle arrest, DNA repair, or apoptosis.[1][5][6] Consequently, the visualization and quantification of γH2AX foci by immunofluorescence microscopy have become a cornerstone for assessing DNA damage and the efficacy of DNA-damaging agents and DDR inhibitors.
This document provides a detailed protocol for the immunofluorescence staining of γH2AX foci in cultured mammalian cells. It is designed for researchers, scientists, and drug development professionals investigating the effects of novel compounds on the DNA damage response. For the purpose of this protocol, we will refer to a hypothetical DNA Damage Response Inhibitor, designated SCH 900978 , which is presumed to modulate the formation or resolution of γH2AX foci. The principles and methods described herein are broadly applicable to other DDR inhibitors.
Signaling Pathway of γH2AX Formation
DNA double-strand breaks trigger a complex signaling cascade. The MRE11-RAD50-NBS1 (MRN) complex first recognizes the break, which in turn recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.[2] Activated ATM then phosphorylates H2AX at serine 139, creating γH2AX. This phosphorylation event spreads along the chromatin flanking the DSB, creating a platform for the accumulation of additional DDR proteins, including MDC1, 53BP1, and BRCA1, which amplify the signal and facilitate DNA repair.[1][2][6]
Experimental Protocol: Immunofluorescence Staining of γH2AX Foci
This protocol is optimized for adherent cells grown on coverslips in 24-well plates. Adjust volumes as needed for other formats.
Materials and Reagents
-
Cell Culture: Adherent mammalian cell line of choice (e.g., HeLa, U2OS, A549)
-
Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration.
-
Positive Control: DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source).
-
Coverslips: Sterile, 12 mm round glass coverslips.
-
24-well Plates: Sterile, tissue culture treated.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood) .
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal or rabbit polyclonal). Refer to the manufacturer's datasheet for recommended dilution (typically 1:200 - 1:1000).
-
Secondary Antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594). Refer to the manufacturer's datasheet for recommended dilution (typically 1:500 - 1:2000).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS).
-
Antifade Mounting Medium.
-
Microscope Slides.
-
Nail Polish or sealant.
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Place a sterile 12 mm coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for the desired pre-treatment time.
-
If applicable, add a DNA damaging agent (e.g., Etoposide at 10 µM) or expose cells to ionizing radiation (e.g., 2 Gy) for the desired duration (e.g., 1 hour).[7]
-
Include untreated controls and positive controls (DNA damage only).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendations (a starting dilution of 1:500 is common).[11]
-
Aspirate the Blocking Buffer and add 200-300 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[8][9][10][11]
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 is common).[11]
-
Aspirate the wash buffer and add 200-300 µL of the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Add 500 µL of DAPI solution and incubate for 5-10 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean microscope slide.
-
Gently press to remove any air bubbles and seal the edges with nail polish. Allow to dry completely.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for DAPI and the secondary antibody's fluorophore.
-
For quantitative analysis, capture images from multiple random fields for each condition, ensuring consistent exposure settings across all samples.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software such as ImageJ/Fiji or CellProfiler.[12] A typical workflow involves segmenting the nuclei based on the DAPI signal and then identifying and counting the foci within each nucleus in the γH2AX channel.
-
Data Presentation
Quantitative data from γH2AX foci analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions. The number of foci per cell is a key metric.[13]
Table 1: Quantification of γH2AX Foci in Response to this compound and Etoposide
| Treatment Group | Concentration | Mean γH2AX Foci per Cell (± SD) | Percentage of Foci-Positive Cells (>5 foci/cell) |
| Vehicle Control | - | 1.2 ± 0.5 | 5% |
| This compound | 1 µM | 1.5 ± 0.6 | 6% |
| Etoposide | 10 µM | 25.8 ± 8.2 | 95% |
| This compound + Etoposide | 1 µM + 10 µM | 35.1 ± 9.5 | 98% |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure sufficient washing steps.
-
-
Weak or No Signal:
-
Confirm the activity of the DNA damaging agent.
-
Check antibody dilutions and expiration dates.
-
Ensure proper fixation and permeabilization.
-
-
Foci are Difficult to Distinguish:
-
Use a higher magnification objective.
-
Consider using a confocal microscope for better resolution.
-
Optimize image analysis parameters for foci detection.
-
Conclusion
The immunofluorescence protocol for γH2AX foci is a robust and sensitive method for quantifying DNA double-strand breaks.[13][14] By following this detailed protocol, researchers can effectively assess the impact of novel compounds like this compound on the DNA damage response, providing valuable insights for drug development and basic research. Careful optimization of experimental conditions and rigorous image analysis are crucial for obtaining reliable and reproducible results.
References
- 1. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mmsl.cz [mmsl.cz]
- 7. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 13. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes and Protocols for SCH 900978 (Dinaciclib) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900978, also known as dinaciclib (B612106) (formerly MK-7965), is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Its ability to induce cell cycle arrest and apoptosis has made it a compound of significant interest in preclinical cancer research.[2][3][4] Dinaciclib has demonstrated anti-tumor activity in various in vivo mouse xenograft models.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound (dinaciclib) in mice, based on published preclinical studies. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo efficacy studies.
Data Presentation: this compound (Dinaciclib) Dosage and Administration in Mice
The following table summarizes the quantitative data from various preclinical studies involving the administration of this compound (dinaciclib) to mice. This allows for easy comparison of dosages, administration routes, and experimental contexts.
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle/Formulation | Key Findings |
| Xenograft (KKU-213A cells) | Cholangiocarcinoma | 20 mg/kg | Intraperitoneal (i.p.) | Daily, 3 days/week for 2 weeks | DMSO | Significant inhibition of tumor weight.[3] |
| Patient-Derived Xenograft (PDX) | Cholangiocarcinoma | 20 mg/kg | Intraperitoneal (i.p.) | Thrice weekly for 16 days | 4% DMSO, 4% Tween-80, 92% saline | Suppressed tumor growth.[5] |
| Xenograft (MOLM-13 cells) | Acute Myeloid Leukemia | 30 mg/kg | Intraperitoneal (i.p.) | 3 times weekly | Not specified | Prolonged survival as a single agent.[6] |
| Xenograft (MOLM-13 cells) | Acute Myeloid Leukemia | 5 mg/kg | Intraperitoneal (i.p.) | Weekly (in combination) | Not specified | No observed histopathological abnormalities at this dose.[6] |
| T-cell Acute Lymphoblastic Leukemia | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified | Not specified | Extended survival of mice in a T-ALL cell xenograft model.[4] |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo efficacy study of this compound (dinaciclib) in a murine xenograft model, based on the collated data.
Objective: To evaluate the anti-tumor efficacy of this compound (dinaciclib) in a subcutaneous cholangiocarcinoma xenograft mouse model.
Materials:
-
This compound (Dinaciclib)
-
Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Tween-80, Saline (0.9% NaCl)
-
KKU-213A cholangiocarcinoma cells
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Culture and Implantation:
-
Culture KKU-213A cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Animal Acclimatization and Tumor Growth Monitoring:
-
Allow the mice to acclimatize for at least one week before cell implantation.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[3]
-
-
Drug Formulation:
-
Prepare the vehicle solution consisting of 4% DMSO, 4% Tween-80, and 92% saline.[5]
-
Prepare the this compound (dinaciclib) solution by dissolving it in the vehicle to a final concentration that allows for the administration of 20 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
-
Animal Grouping and Treatment Administration:
-
Randomize the mice into two groups:
-
Vehicle control group (n=5-10)
-
This compound (dinaciclib) treatment group (20 mg/kg, n=5-10)
-
-
Administer the treatment via intraperitoneal (i.p.) injection.
-
Follow a dosing schedule of daily injections, three days per week, for two consecutive weeks.[3]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (Dinaciclib).
Experimental Workflow
Caption: In vivo efficacy study workflow for this compound (Dinaciclib).
References
- 1. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 4. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Dinaciclib (SCH 727965) for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation of stock solutions of Dinaciclib (B612106) (formerly known as SCH 727965 and MK-7965), a potent inhibitor of cyclin-dependent kinases (CDKs), for use in in vitro and in vivo preclinical experiments.
Introduction
Dinaciclib is a small molecule inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[1][2][3] Its ability to arrest the cell cycle and induce apoptosis has made it a compound of significant interest in cancer research.[4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, safety precautions, and step-by-step procedures for preparing Dinaciclib stock solutions.
Compound Information
A summary of the key chemical and physical properties of Dinaciclib is provided in the table below.
| Property | Value |
| Synonyms | SCH 727965, MK-7965 |
| Molecular Formula | C₂₁H₂₈N₈O₂ |
| Molecular Weight | 428.50 g/mol |
| Appearance | Crystalline solid |
| Mechanism of Action | Inhibitor of CDK1, CDK2, CDK5, and CDK9 |
Solubility Data
The solubility of Dinaciclib in common laboratory solvents is crucial for preparing appropriate stock solutions.
| Solvent | Solubility |
| DMSO | Up to 130 mg/mL (303.38 mM)[3] |
| Ethanol | Up to 8 mg/mL (18.67 mM)[3] |
| Water | <1 mg/mL |
Note: For achieving higher concentrations in aqueous-based solutions for in vivo studies, specialized formulations may be required, such as using co-solvents like PEG300 and Tween 80.[3]
Experimental Protocols
Materials and Equipment
-
Dinaciclib (SCH 727965) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Handle Dinaciclib powder in a chemical fume hood or a designated containment area.
-
Wear appropriate PPE at all times to avoid inhalation, ingestion, or skin contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
This is the most common method for preparing Dinaciclib for cell-based assays.
-
Calculate the required mass of Dinaciclib:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 428.50 g/mol = 0.004285 g = 4.285 mg
-
-
-
Weigh the Dinaciclib powder:
-
Carefully weigh out 4.285 mg of Dinaciclib powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the Dinaciclib powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[2]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution can be stable for several months.[2]
-
Workflow for Preparing Dinaciclib Stock Solution
Caption: Workflow for preparing a Dinaciclib stock solution.
Signaling Pathway
Dinaciclib exerts its anti-cancer effects by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle. The diagram below illustrates the simplified signaling pathway affected by Dinaciclib.
Caption: Simplified signaling pathway of Dinaciclib's action on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 4. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Randomized phase 2 study of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus erlotinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term SCH 900978 (Dinaciclib) Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900978, also known as dinaciclib (B612106), is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9. Its mechanism of action involves the disruption of cell cycle progression and the inhibition of transcription, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview of the long-term effects of dinaciclib on cancer cell lines, detailed protocols for relevant experiments, and visualizations of key cellular pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of dinaciclib on various cancer cell lines. It is important to note that most of the publicly available data pertains to short-term to medium-term treatments (24-72 hours). Long-term data is often presented in the context of the development of drug resistance.
Table 1: In Vitro Efficacy of Dinaciclib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Reference |
| A2780 | Ovarian Cancer | 4 | 72 hours | [1] |
| H1299 | Lung Cancer | 50 - 1400 | Not Specified | [2] |
| HOP62 | Lung Cancer | 50 - 1400 | Not Specified | [2] |
| Multiple Myeloma (Primary Cells) | Multiple Myeloma | 40 - 80 | 24 hours | [3] |
| Biliary Tract Cancer (KKU-100) | Biliary Tract Cancer | >12.5 | 24-72 hours | [4] |
| Biliary Tract Cancer (OCUG-1) | Biliary Tract Cancer | >25 | 24-72 hours | [4] |
| Biliary Tract Cancer (OZ) | Biliary Tract Cancer | >25 | 24-72 hours | [4] |
| Oral Squamous Cell Carcinoma (Ca9-22) | Oral Squamous Cell Carcinoma | 12.5 - 25 | 24 hours | [1] |
| Oral Squamous Cell Carcinoma (OECM-1) | Oral Squamous Cell Carcinoma | >25 | 24 hours | [1] |
| Oral Squamous Cell Carcinoma (HSC-3) | Oral Squamous Cell Carcinoma | >25 | 24 hours | [1] |
| Triple Negative Breast Cancer (PDX models) | Triple Negative Breast Cancer | 50 | 24 hours | [5] |
Table 2: Effects of Dinaciclib on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Dinaciclib Concentration (nM) | Treatment Duration | Effect | Reference |
| Oral Squamous Cell Carcinoma (Ca9-22) | Oral Squamous Cell Carcinoma | 25 | 24 hours | Increased sub-G1 population (apoptosis) | [1] |
| Oral Squamous Cell Carcinoma (OECM-1) | Oral Squamous Cell Carcinoma | 25 | 24 hours | G2/M arrest | [1] |
| Oral Squamous Cell Carcinoma (HSC-3) | Oral Squamous Cell Carcinoma | 25 | 24 hours | G2/M arrest | [1] |
| Triple Negative Breast Cancer | Triple Negative Breast Cancer | 50 | 24 hours | G2/M arrest | [5] |
| Malignant Glioma | Malignant Glioma | 5000 | 24 hours | G2/M arrest, no significant apoptosis | [6] |
| Raji | Lymphoma | Not Specified | Time-dependent | G2/M arrest and apoptosis | [7] |
Signaling Pathways and Experimental Workflows
Dinaciclib's Mechanism of Action
Dinaciclib primarily targets CDKs 1, 2, 5, and 9, leading to two major downstream effects: cell cycle arrest and inhibition of transcription.
Caption: Mechanism of action of Dinaciclib.
Experimental Workflow for Long-Term Treatment and Resistance Analysis
This workflow outlines the process of establishing and characterizing dinaciclib-resistant cancer cell lines.
Caption: Workflow for generating and analyzing dinaciclib-resistant cell lines.
Experimental Protocols
Protocol 1: Establishing Dinaciclib-Resistant Cancer Cell Lines
This protocol is adapted from general methods for generating drug-resistant cell lines and should be optimized for the specific cell line being used.
1. Initial IC50 Determination: a. Seed parental cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat cells with a range of dinaciclib concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®, see Protocol 2) to determine the initial IC50 value.
2. Long-Term Drug Exposure: a. Culture parental cells in a T-25 or T-75 flask. b. Begin treatment with a low concentration of dinaciclib (e.g., IC10 or IC20) continuously. c. Monitor cell viability and morphology regularly. Initially, a significant portion of cells may die. d. When the surviving cells reach 70-80% confluency, passage them and gradually increase the dinaciclib concentration in the culture medium. The concentration increment should be small (e.g., 1.5 to 2-fold) to allow for adaptation. e. Repeat this process for several months. It is advisable to cryopreserve cells at different stages of resistance development.
3. Confirmation of Resistance: a. Once cells are able to proliferate in a significantly higher concentration of dinaciclib (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a dinaciclib-resistant cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
1. Cell Seeding: a. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
2. Drug Treatment: a. Treat cells with the desired concentrations of dinaciclib for the specified duration (e.g., 24, 48, 72 hours, or longer for chronic exposure). Include a vehicle control (DMSO).
3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
4. Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
1. Cell Treatment: a. Seed cells in a 6-well plate and treat with dinaciclib as required.
2. Cell Harvesting: a. Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
3. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. c. Incubate in the dark for 15 minutes at room temperature.
4. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis
1. Protein Extraction: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., against CDK1, CDK2, CDK9, Cyclin B1, p-Rb, Mcl-1, cleaved PARP, cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Mechanisms of Acquired Resistance
Long-term treatment with dinaciclib can lead to the development of resistance. Potential mechanisms include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of CDK inhibition.
-
Alterations in drug targets: Mutations in the CDK genes could potentially reduce the binding affinity of dinaciclib.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of dinaciclib.
-
Changes in the expression of cell cycle and apoptotic regulators: Altered levels of cyclins, CDKs, or anti-apoptotic proteins may contribute to resistance.
Further investigation using techniques such as quantitative proteomics and genomic sequencing of resistant cell lines is necessary to elucidate the specific mechanisms of resistance in different cancer types.
References
- 1. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Leveraging CRISPR Screening to Interrogate Resistance Mechanisms of SCH 900978 (CLN-978), a CD19-Directed T-Cell Engager
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 900978, now identified as CLN-978, is a clinical-stage, subcutaneously administered CD19-directed T-cell engager designed for the treatment of B-cell malignancies and autoimmune diseases. By facilitating the formation of a synapse between T-cells and CD19-expressing B-cells, CLN-978 induces T-cell-mediated cytotoxicity. Despite the promise of such therapies, the development of resistance remains a critical challenge. This document provides a detailed, hypothetical framework for the application of genome-wide CRISPR-Cas9 loss-of-function screening to identify and characterize genes and pathways that mediate resistance to this compound in a B-cell lymphoma model. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers seeking to employ CRISPR screening to elucidate mechanisms of resistance to targeted immunotherapies.
Introduction
The advent of T-cell engaging therapies has revolutionized the treatment landscape for various hematological malignancies. This compound (CLN-978) represents a promising therapeutic in this class, targeting the B-cell specific surface antigen CD19. Understanding the genetic determinants of response and resistance to this agent is paramount for patient stratification, the development of rational combination therapies, and the design of next-generation therapeutics. CRISPR-Cas9 screening offers a powerful, unbiased approach to systematically interrogate the genome for genes whose loss confers a fitness advantage in the presence of a therapeutic agent. This application note details a hypothetical CRISPR screen designed to uncover the genetic basis of resistance to this compound.
Signaling Pathway of this compound (CLN-978)
This compound is a bispecific molecule that simultaneously binds to CD3 on T-cells and CD19 on B-cells. This dual engagement physically bridges the two cell types, leading to the formation of a cytolytic synapse. The subsequent activation of the T-cell receptor (TCR) signaling cascade results in the release of cytotoxic granules containing perforin (B1180081) and granzymes, ultimately inducing apoptosis in the target B-cell.
Caption: Mechanism of action of this compound (CLN-978).
Hypothetical CRISPR Screen Workflow
A genome-wide CRISPR-Cas9 loss-of-function screen is proposed to identify genes that, when knocked out, confer resistance to this compound. The workflow involves transducing a CD19-positive B-cell lymphoma cell line stably expressing Cas9 with a pooled sgRNA library. The cell population is then treated with this compound and co-cultured with T-cells. Cells that acquire resistance will survive and proliferate. The sgRNA sequences from the surviving cell population are then sequenced and compared to a control population to identify enriched sgRNAs, which correspond to genes mediating resistance.
Caption: CRISPR screen workflow for resistance gene identification.
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical quantitative data from a CRISPR screen with this compound.
Table 1: Cell Line Characteristics and Screening Parameters
| Parameter | Value |
| Cell Line | SUDHL-4 (CD19+ B-cell lymphoma) |
| Cas9 Expression | Stable, lentiCRISPR v2 |
| sgRNA Library | Brunello |
| T-cell Source | Healthy Donor Pan-T Cells |
| E:T Ratio | 1:1 |
| This compound Conc. | 1 nM (IC80) |
| Screen Duration | 21 days |
Table 2: Top 5 Hypothetical Gene Hits Conferring Resistance to this compound
| Gene Symbol | sgRNA Enrichment Score (Log2 Fold Change) | p-value | Putative Function in Resistance |
| CD19 | 8.2 | < 0.0001 | Loss of drug target |
| B2M | 6.5 | < 0.0001 | Impaired antigen presentation |
| IFNGR1 | 5.8 | < 0.001 | Reduced sensitivity to T-cell-derived IFN-γ |
| APLNR | 4.9 | < 0.005 | Modulation of pro-survival signaling |
| TRAF2 | 4.2 | < 0.01 | Inhibition of apoptosis signaling |
Experimental Protocols
1. Cell Line Preparation and Cas9 Expression Verification
-
Cell Culture: Culture SUDHL-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction: Transduce SUDHL-4 cells with lentiCRISPR v2 plasmid (expressing Cas9 and a puromycin (B1679871) resistance gene) at a multiplicity of infection (MOI) of 0.3 to ensure single viral integration per cell.
-
Puromycin Selection: 48 hours post-transduction, select for Cas9-expressing cells by treating with 1 µg/mL puromycin for 7-10 days until a stable population is established.
-
Cas9 Activity Assay: Validate Cas9 activity using a commercially available reporter assay (e.g., GFP disruption assay) or by assessing the knockout efficiency of a known essential gene.
2. Pooled CRISPR-Cas9 Screening
-
Lentiviral Library Production: Generate high-titer lentivirus for the Brunello sgRNA library by transfecting HEK293T cells with the library plasmid and packaging vectors.
-
Library Transduction: Transduce 3 x 10^8 Cas9-expressing SUDHL-4 cells with the Brunello library lentivirus at an MOI of 0.3 to achieve a representation of at least 500 cells per sgRNA.
-
Initial Selection: 48 hours post-transduction, select transduced cells with puromycin for 7 days.
-
Screening Initiation:
-
Control Arm: Seed 1 x 10^8 cells with 1 x 10^8 healthy donor T-cells.
-
Treatment Arm: Seed 1 x 10^8 cells with 1 x 10^8 healthy donor T-cells and 1 nM this compound.
-
-
Cell Maintenance: Maintain the co-cultures for 21 days, passaging cells as needed and maintaining a minimum cell number of 5 x 10^7 to preserve library complexity. Replenish T-cells and this compound every 3-4 days.
-
Cell Harvesting: Harvest at least 5 x 10^7 cells from each arm at the end of the screen for genomic DNA extraction.
3. sgRNA Sequencing and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the harvested cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 200 reads per sgRNA.
-
Data Analysis:
-
Demultiplex sequencing reads and align them to the sgRNA library reference.
-
Count the number of reads for each sgRNA in each sample.
-
Calculate the log2 fold change of each sgRNA in the treatment arm relative to the control arm.
-
Use statistical packages like MAGeCK to identify significantly enriched genes.
-
Logical Relationships in Hit Validation
Following the identification of candidate resistance genes, a series of validation experiments are crucial. This involves individual gene knockouts followed by functional assays to confirm the resistance phenotype.
Caption: Logical workflow for validating candidate resistance genes.
Conclusion
The combination of the potent, targeted immunotherapy this compound (CLN-978) with the power of genome-wide CRISPR-Cas9 screening provides an unparalleled opportunity to systematically dissect the mechanisms of drug resistance. The protocols and conceptual framework presented in this application note offer a robust starting point for researchers aiming to identify and validate novel genetic determinants of response to T-cell engaging therapies. The insights gained from such studies will be instrumental in advancing the clinical application of this compound and in the broader field of immuno-oncology.
Application Notes and Protocols: Synergistic Effects of SCH 900978 with Chemotherapy
It is important to note that extensive searches for "SCH 900978" in scientific literature and clinical trial databases did not yield specific information on this particular compound. The designation may be incorrect, outdated, or refer to a compound in very early-stage development with no publicly available data.
The following application notes and protocols are therefore presented as a generalized framework, based on the common methodologies used to evaluate the synergistic effects of investigational agents with standard chemotherapy. Researchers and drug development professionals can adapt this framework for their specific compounds of interest.
Introduction: The Rationale for Combination Therapy
The principle of combining targeted therapies with conventional chemotherapy agents is a cornerstone of modern oncology drug development. The primary goal is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of each individual agent. This can manifest as:
-
Increased efficacy: Achieving greater tumor cell kill and tumor growth inhibition.
-
Reduced toxicity: Allowing for lower, less toxic doses of one or both agents while maintaining or enhancing efficacy.
-
Overcoming drug resistance: Targeting multiple cellular pathways to circumvent resistance mechanisms.
These notes provide a template for investigating the synergistic potential of a novel investigational agent, hypothetically "this compound," with standard-of-care chemotherapy drugs.
Data Presentation: Summarizing Synergistic Effects
Quantitative assessment of synergy is critical. Data should be organized to clearly demonstrate the effects of monotherapy versus combination therapy.
Table 1: In Vitro Cytotoxicity and Synergy Analysis
| Cell Line | Chemotherapy Agent | "this compound" IC₅₀ (µM) | Chemotherapy IC₅₀ (µM) | Combination IC₅₀ (µM) ("this compound" + Chemo) | Combination Index (CI) |
| Cancer Type A | Cisplatin | Data | Data | Data | Data |
| (e.g., A549) | Paclitaxel | Data | Data | Data | Data |
| Cancer Type B | Gemcitabine | Data | Data | Data | Data |
| (e.g., Panc-1) | Doxorubicin | Data | Data | Data | Data |
Combination Index (CI) Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Monotherapy) |
| Cancer Type A | Vehicle Control | Data | - | - | - |
| (e.g., A549) | "this compound" (X mg/kg) | Data | Data | Data | - |
| Chemotherapy (Y mg/kg) | Data | Data | Data | - | |
| "this compound" + Chemo | Data | Data | Data | Data | |
| Cancer Type B | Vehicle Control | Data | - | - | - |
| (e.g., Panc-1) | "this compound" (X mg/kg) | Data | Data | Data | - |
| Chemotherapy (Z mg/kg) | Data | Data | Data | - | |
| "this compound" + Chemo | Data | Data | Data | Data |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining "this compound" with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
"this compound" (stock solution in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent (stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of "this compound" and the chemotherapy agent, both alone and in a constant ratio combination.
-
Treatment: Treat the cells with the single agents and the combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of "this compound" in combination with chemotherapy on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
"this compound" formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Administration: Administer the treatments as per the defined schedule and route (e.g., oral gavage, intraperitoneal injection). The treatment groups would typically be:
-
Group 1: Vehicle Control
-
Group 2: "this compound" alone
-
Group 3: Chemotherapy agent alone
-
Group 4: "this compound" + Chemotherapy agent
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the different treatment groups.
-
Visualization of Concepts
The following diagrams illustrate the conceptual frameworks for the synergistic interaction and the experimental workflow.
Caption: Hypothetical signaling pathway for synergistic action.
Caption: General experimental workflow for synergy assessment.
Troubleshooting & Optimization
Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance and troubleshooting strategies for optimizing the concentration of novel small molecule compounds, such as SCH 900978, in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in determining the optimal concentration for a novel compound like this compound?
A1: The initial and most critical step is to perform a dose-response study to determine the compound's potency and cytotoxic effects on the specific cell line being used. This will establish a therapeutic window, identifying a concentration range that is effective for the intended biological target without causing excessive, non-specific cell death. A common starting point is to test a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[1][2][3]
Q2: How should I select the appropriate concentration range for my initial dose-response experiment?
A2: For a completely novel compound, it is advisable to start with a wide, logarithmic, or semi-logarithmic dilution series.[3] A typical range might be from 1 nM to 100 µM. If there is any information on structurally similar compounds or the predicted target, that data can help in narrowing the initial concentration range.
Q3: What are "off-target" effects, and how can they influence the interpretation of my results?
A3: Off-target effects occur when a compound interacts with and modulates the activity of proteins other than its intended biological target.[4][5][6][7] These unintended interactions can lead to misinterpretation of experimental outcomes, where the observed phenotype may not be due to the modulation of the intended target.[4][5] They can also cause cellular toxicity that masks the desired biological effect.[5]
Q4: How can I minimize and control for off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of your compound that elicits the desired on-target effect.[5] Additionally, employing a multi-faceted approach is recommended. This includes using control compounds (structurally similar but inactive analogs), and validating findings with genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target.[5] If the phenotype persists after target knockdown, it is likely due to an off-target effect.[5]
Q5: What should I do if my compound has poor solubility in aqueous cell culture media?
A5: Poor solubility is a common issue with small molecule compounds.[8][9][10] The first step is often to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO).[11] When diluting into your aqueous media, do so dropwise while vortexing to aid dispersion.[8] It's also important to ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, as the solvent itself can have biological effects.[12] If solubility issues persist, consider using formulation aids like non-ionic surfactants (e.g., Tween® 20) or co-solvents, but be mindful of their potential effects on the cells.[8]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in a Cell Viability Assay
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating to avoid cell clumping and ensure a uniform cell number in each well. |
| Uneven compound distribution | Mix the compound dilutions well before adding them to the plate. When adding the compound, pipette up and down gently to ensure it is evenly distributed in the well. |
| Edge effects on the plate | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1] |
| Compound precipitation | Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, you may need to lower the final concentration, use a different solvent system, or employ solubilizing agents.[8] |
Problem 2: No Observable Effect or Low Potency of the Compound
| Possible Cause | Recommended Solution |
| Insufficient compound concentration | The concentrations tested may be too low to elicit a biological response. Test a higher concentration range in your next experiment.[1] |
| Inadequate incubation time | The compound may require a longer time to exert its effects. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[1] |
| Compound instability in culture media | Some compounds can degrade in the warm, CO2-rich environment of a cell culture incubator. If instability is suspected, you may need to perform shorter-term assays or replenish the compound-containing media more frequently. |
| Cell line is resistant to the compound's mechanism of action | Verify the expression and activity of the intended target in your chosen cell line. Consider testing the compound in a different cell line known to be sensitive to the targeted pathway. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability (MTT) Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a novel compound.
Materials:
-
96-well tissue culture plates
-
Your chosen adherent cell line
-
Complete cell culture medium
-
Novel compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).
-
Incubate overnight (18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of your novel compound in complete cell culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[1][13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.[13]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[3][14]
-
Visualizations
Caption: Workflow for determining the IC50 value of a novel compound using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: SCH 900978 (Ulixertinib) in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SCH 900978, also known as ulixertinib (B1684335) or BVD-523, in cancer research. The information focuses on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ulixertinib)?
A1: this compound (ulixertinib) is a potent and highly selective, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] By inhibiting ERK1/2, the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ulixertinib blocks downstream signaling that is crucial for tumor cell proliferation and survival.[4]
Q2: My cells are showing a phenotype inconsistent with ERK1/2 inhibition (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects?
A2: While ulixertinib is known for its high selectivity, unexpected phenotypes could potentially arise from off-target activities, especially at higher concentrations.[5] It is crucial to first confirm on-target ERK1/2 inhibition by assessing the phosphorylation of downstream targets like RSK1. If on-target inhibition is confirmed, yet the phenotype persists, investigating potential off-target effects is a reasonable next step.
Q3: What are the known off-targets of this compound (ulixertinib)?
A3: Kinome profiling studies have demonstrated that ulixertinib has a superior selectivity profile compared to other ERK1/2 inhibitors.[6] Besides its high affinity for ERK1 and ERK2, a notable off-target is ERK8.[6] Other kinases may be inhibited at significantly higher concentrations. For a detailed overview of the selectivity profile, please refer to the data presented in Table 1.
Q4: How can I experimentally assess for off-target effects of ulixertinib in my cancer cell lines?
A4: A multi-pronged approach is recommended. This can include performing a dose-response curve and using the lowest effective concentration to minimize off-target effects. Additionally, employing a second, structurally different ERK inhibitor can help determine if the observed phenotype is specific to ulixertinib. For a more comprehensive analysis, proteomic approaches like chemoproteomics can identify the full spectrum of protein interactions.[7][8][9] Refer to the Experimental Protocols section for detailed methodologies.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability at Low Concentrations | Inhibition of kinases essential for cell survival, other than ERK1/2. | 1. Confirm On-Target Potency: Perform a dose-response experiment and determine the IC50 value for inhibition of a known ERK1/2 downstream target (e.g., p-RSK). 2. Compare with Other ERK Inhibitors: Test a structurally unrelated ERK inhibitor to see if the toxicity is recapitulated. 3. Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase. |
| Paradoxical Activation of a Signaling Pathway | Inhibition of a negative regulator kinase in a parallel or feedback pathway. | 1. Pathway-Specific Western Blotting: Analyze the phosphorylation status of key proteins in signaling pathways known to crosstalk with the MAPK pathway (e.g., PI3K/AKT). 2. Use of Pathway-Specific Inhibitors: Combine ulixertinib with inhibitors of the paradoxically activated pathway to see if the phenotype is reversed. |
| Altered Cell Morphology or Adhesion Properties | Inhibition of kinases involved in cytoskeletal regulation or cell adhesion (e.g., Focal Adhesion Kinase - FAK). | 1. Immunofluorescence Staining: Stain for key cytoskeletal proteins (e.g., F-actin, vinculin) to visualize any changes in cellular structure. 2. Adhesion Assays: Perform cell adhesion assays on different extracellular matrix components. |
| Inconsistent Results Between Different Cell Lines | Cell-line specific expression of off-target kinases. | 1. Protein Expression Analysis: Profile the expression levels of potential off-target kinases in the cell lines being used via Western blot or proteomic analysis. 2. Correlate Sensitivity with Off-Target Expression: Analyze if there is a correlation between the observed phenotype and the expression level of a suspected off-target. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Ulixertinib)
The following table summarizes the inhibitory activity of ulixertinib against its primary targets and a known off-target. Data is compiled from KINOMEscan® profiling.
| Kinase Target | % Control at 2 µM | Ki (nM) | Reference |
| ERK1 (MAPK3) | <1 | <0.3 | [1] |
| ERK2 (MAPK1) | <1 | 0.04 ± 0.02 | [10] |
| ERK8 (MAPK15) | 0.45 | Not Reported | [6] |
Lower "% Control" indicates stronger binding.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Selectivity Profiling
This protocol outlines a general method for determining the in vitro potency and selectivity of a kinase inhibitor against a panel of purified kinases.
1. Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (ulixertinib) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of ulixertinib in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted ulixertinib or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each ulixertinib concentration and determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Chemoproteomic Profiling for Off-Target Identification
This protocol provides a general workflow for identifying cellular targets of a kinase inhibitor using a probe-based chemoproteomic approach.
1. Materials:
-
Alkyne-derivatized this compound (ulixertinib) probe
-
Cancer cell line of interest
-
Cell lysis buffer
-
Biotin-azide tag
-
Copper(I) catalyst for click chemistry
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE reagents
-
Mass spectrometer
2. Procedure:
-
Treat cells with the alkyne-derivatized ulixertinib probe for a specified time. Include a vehicle control (DMSO) and a competition control (excess underivatized ulixertinib).
-
Lyse the cells and harvest the proteome.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Compare the identified proteins from the probe-treated sample with the control samples to determine specific off-targets.
Visualizations
Caption: The MAPK signaling pathway and the point of inhibition by this compound (ulixertinib).
Caption: Experimental workflow for investigating this compound off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. biomed-valley.com [biomed-valley.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Navigating Tumor Cell Resistance: A Technical Support Guide for S9788 (formerly SCH 900978)
Introduction:
Welcome to the technical support center for researchers utilizing S9788 (previously known by the internal designation SCH 900978), a potent modulator of multidrug resistance (MDR) in tumor cells. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research. Our aim is to equip you with the necessary information to understand and potentially circumvent mechanisms of resistance, not to S9788 itself, but to the chemotherapeutic agents it is designed to enhance.
Frequently Asked Questions (FAQs)
Q1: What is S9788 (this compound) and what is its primary mechanism of action?
S9788 is a triazineaminopiperidine derivative that functions as a modulator of multidrug resistance.[1] Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is frequently overexpressed in cancer cells and is a major contributor to the MDR phenotype.[1][2] By inhibiting P-gp, S9788 increases the intracellular accumulation and retention of various chemotherapeutic drugs, thereby restoring their cytotoxic efficacy in resistant tumor cells.[2][3][4]
Q2: My tumor cells are still showing resistance to my primary chemotherapeutic agent even in the presence of S9788. What are the possible reasons?
While S9788 is a potent P-gp inhibitor, several factors could contribute to persistent resistance:
-
P-gp Independent Resistance Mechanisms: The tumor cells may employ alternative resistance mechanisms that are not mediated by P-gp. These can include altered topoisomerase-II activity, mutations in the drug's target protein, activation of anti-apoptotic pathways, or increased drug metabolism.[1] S9788 will not be effective against these non-P-gp related resistance mechanisms.[1]
-
Insufficient S9788 Concentration: The concentration of S9788 being used may be suboptimal for complete P-gp inhibition in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration of S9788.[1]
-
Suboptimal Dosing Schedule: The efficacy of S9788 can be schedule-dependent. Studies have shown that post-treatment incubation with S9788 after chemotherapy exposure can be more effective than pre-treatment.[3]
-
Expression of Other ABC Transporters: While P-gp is a major MDR pump, other ATP-binding cassette (ABC) transporters, such as MRP1 or ABCG2, can also contribute to drug efflux. S9788's activity is primarily focused on P-gp.
Q3: Are there known mechanisms of resistance to S9788 itself?
The current body of scientific literature primarily focuses on S9788 as a modulator to overcome resistance to other drugs. There is no significant evidence to date describing tumor cells developing specific resistance mechanisms to S9788. The research has centered on its efficacy and mechanism as an MDR reversal agent.
Q4: How can I confirm that P-gp is the primary resistance mechanism in my cell line?
Several experimental approaches can be used:
-
Western Blotting: To quantify the expression level of P-gp in your resistant cell line compared to its sensitive parental line.
-
Immunofluorescence: To visualize the localization and expression of P-gp on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like S9788, you would expect to see increased intracellular accumulation of Rhodamine 123.
-
[3H]azidopine Photolabeling: This is a more direct assay to measure P-gp activity, which can be competitively inhibited by S9788.[2]
Troubleshooting Guides
Problem: Inconsistent or weak sensitization to chemotherapy with S9788.
| Possible Cause | Troubleshooting Step |
| Suboptimal S9788 concentration | Perform a dose-response curve with S9788 alone to determine its non-toxic concentration range. Then, test a range of these concentrations in combination with your chemotherapeutic agent to find the optimal synergistic concentration. |
| Incorrect experimental schedule | Test different incubation schedules. Compare the effects of pre-incubating, co-incubating, and post-incubating the cells with S9788 and the chemotherapeutic agent.[3] |
| Cell line expresses non-P-gp resistance mechanisms | Investigate other potential resistance mechanisms. For example, assess the activity of topoisomerase II or the expression of other ABC transporters like MRP1.[1] |
| S9788 degradation | Ensure proper storage and handling of the S9788 compound. Prepare fresh solutions for each experiment. |
Problem: High background cytotoxicity with S9788 alone.
| Possible Cause | Troubleshooting Step |
| S9788 concentration is too high | Lower the concentration of S9788 used. A maximal non-cytotoxic concentration is defined as one that results in ≤ 10% cytotoxicity.[1] |
| Cell line is particularly sensitive to S9788 | Perform a thorough cytotoxicity assay (e.g., MTT or clonogenic assay) with a wide range of S9788 concentrations to accurately determine the IC10 value for your specific cell line. |
Quantitative Data Summary
Table 1: Efficacy of S9788 in Modulating Doxorubicin (B1662922) (ADR) Resistance
| Cell Line | S9788 Concentration (µM) | Verapamil (B1683045) Concentration (µM) | Fold Increase in ADR Accumulation (S9788 vs. Control) | Fold Increase in ADR Accumulation (Verapamil vs. Control) |
| P388/ADR | 5 | 50 | ~3.5 | ~2.0 |
| DC-3F/AD | 5 | 50 | ~4.0 | ~2.5 |
| KB-A1 | 5 | 50 | ~3.0 | ~3.0 |
| K562/R | 5 | 50 | ~2.5 | ~1.5 |
| COLO 320DM | 5 | 50 | ~2.0 | ~1.0 |
Data adapted from biochemical pharmacology studies.[2]
Table 2: Reversal of Doxorubicin Resistance in Rat Glioblastoma Cells
| Modulator | Concentration for Complete Drug Accumulation Restoration (µM) | Residual Resistance Factor |
| S9788 | 10 | 4 |
| Cyclosporine A | 3 | 4 |
| Verapamil | 6 | 5-20 |
| Amiodarone | 20 | 1 (Complete reversal) |
Data adapted from studies on doxorubicin-resistant rat glioblastoma cells.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent with or without a fixed, non-toxic concentration of S9788. Include wells with S9788 alone and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine IC50 values.
Protocol 2: Doxorubicin Accumulation and Retention Assay
-
Cell Preparation: Culture resistant and sensitive cells to 80-90% confluency.
-
Drug Loading: Incubate the cells with a known concentration of doxorubicin (e.g., 10 µM) in the presence or absence of S9788 for 1-2 hours at 37°C.
-
For Accumulation:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the doxorubicin fluorescence using a fluorometer (Excitation: ~480 nm, Emission: ~590 nm).
-
-
For Retention:
-
After drug loading, wash the cells with fresh, drug-free medium.
-
Incubate the cells in drug-free medium (with or without S9788) for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, wash and lyse the cells as described above.
-
Measure the remaining intracellular doxorubicin fluorescence.
-
-
Data Analysis: Normalize the fluorescence readings to the total protein content of the cell lysates. Compare the accumulation and retention of doxorubicin between different treatment groups.[2]
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by S9788.
Caption: Workflow for evaluating S9788 efficacy in overcoming drug resistance.
Caption: General mechanisms of resistance that may persist in the presence of a P-gp inhibitor.
References
- 1. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new triazinoaminopiperidine derivative on adriamycin accumulation and retention in cells displaying P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance circumvention by a new triazinoaminopiperidine derivative S9788 in vitro: definition of the optimal schedule and comparison with verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by a new lipophilic cationic molecule, S9788. Comparison with 11 other MDR-modulating agents in a model of doxorubicin-resistant rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experiments with Investigational Compounds
Important Notice: Comprehensive searches for the compound "SCH 900978" have not yielded any specific information in publicly available scientific literature, clinical trial databases, or chemical supplier catalogs. This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a compound that was discontinued (B1498344) early in development, or a potential typographical error.
Without a clear identification of the compound and its biological targets, it is not possible to provide a specific troubleshooting guide. However, researchers working with novel or poorly characterized investigational compounds frequently encounter a common set of challenges. This guide offers a framework for troubleshooting inconsistent results in such experiments, using hypothetical scenarios relevant to common research areas.
Frequently Asked Questions (FAQs) for Experiments with Investigational Compounds
This section provides answers to common questions that arise when working with new chemical entities.
| Question | Answer |
| 1. Why am I seeing high variability between my experimental replicates? | High variability can stem from several sources. These include issues with compound solubility and stability, leading to inconsistent concentrations in your assays. Pipetting errors, variations in cell passage number, or lot-to-lot differences in reagents can also contribute. Ensure your compound is fully dissolved and stable in your experimental medium and that your experimental technique is highly consistent. |
| 2. My compound is showing lower potency than expected. What should I do? | First, verify the purity and integrity of your compound stock, as degradation can significantly reduce potency. Confirm the concentration of your stock solution using a reliable analytical method. Re-evaluate your experimental design to ensure that assay conditions (e.g., incubation time, substrate concentration) are optimal for detecting the expected effect. Also, consider the possibility of target expression levels varying in your specific cell line or model system. |
| 3. I am observing unexpected off-target effects. How can I investigate these? | Off-target effects are a common challenge with investigational compounds. Begin by performing a literature search for known off-target activities of compounds with similar chemical scaffolds. Utilize computational tools to predict potential off-target interactions. Experimentally, you can use techniques like broad-panel kinase screening or receptor binding assays to identify unintended molecular targets. |
| 4. My in vitro and in vivo results are not correlating. What could be the reason? | Discrepancies between in vitro and in vivo results are often due to differences in compound metabolism, distribution, and bioavailability. Poor pharmacokinetic properties can prevent the compound from reaching its target in a living organism at a sufficient concentration. It is crucial to perform pharmacokinetic studies to understand how the compound behaves in your animal model. |
Troubleshooting Inconsistent Results: A General Workflow
When faced with inconsistent data, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Hypothetical Signaling Pathway: Troubleshooting a Kinase Inhibitor
Let's assume "this compound" is a hypothetical inhibitor of a fictional kinase, "Kinase A," which is part of a known signaling cascade. Inconsistent inhibition in downstream assays could be investigated using the following pathway logic.
Caption: Hypothetical signaling pathway for a Kinase A inhibitor.
To troubleshoot this pathway, one would:
-
Confirm Target Engagement: Use an assay to directly measure the binding of the compound to Kinase A or its direct inhibition of Kinase A activity.
-
Assess Immediate Downstream Effects: Measure the phosphorylation of Kinase B. If Kinase A is inhibited, phosphorylation of Kinase B should decrease.
-
Measure Further Downstream Events: Quantify the levels of Phospho-Substrate and changes in gene expression. Inconsistent results at these later stages, with consistent inhibition of Kinase A and B, might point to pathway crosstalk or alternative activation mechanisms.
Standard Experimental Protocols
The following are generalized protocols for common experiments used to characterize a novel compound.
Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the investigational compound at various concentrations for the desired time. Include positive and negative controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a serial dilution of the investigational compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This generalized technical support center provides a framework for addressing common issues in experimental research with uncharacterized compounds. For specific guidance on "this compound," further information on its chemical structure and biological target is necessary. Researchers are encouraged to contact the original source or manufacturer of the compound for a detailed technical data sheet.
Minimizing SCH 900978 toxicity in animal models
An extensive search for the compound "SCH 900978" has not yielded any specific information regarding its toxicity in animal models, experimental protocols, or associated signaling pathways. The publicly available scientific literature does not appear to contain data for a compound with this designation.
This lack of information prevents the creation of the requested technical support center, as there is no data to populate the troubleshooting guides, FAQs, quantitative data tables, or to inform the creation of signaling pathway diagrams.
Possible Reasons for Lack of Information:
-
Typographical Error: The compound name "this compound" may contain a typographical error. Please verify the correct spelling and designation of the molecule.
-
Internal Designation: This may be an internal compound code that has not been disclosed in public literature.
-
Early-Stage Compound: The compound may be in a very early stage of development, and information regarding its toxicological profile may not yet be published.
Recommendations:
To enable the creation of the requested content, please:
-
Verify the Compound Name: Double-check the accuracy of the compound name "this compound".
-
Provide Alternative Identifiers: If available, please provide any alternative names, such as a chemical name (IUPAC), CAS number, or other known identifiers for this compound.
-
Furnish Internal Data: If you are in possession of internal documentation or preclinical data regarding the toxicity of this compound, providing this information would be necessary to proceed with your request.
Without a valid and searchable compound identifier, it is not possible to generate the detailed and accurate technical support center as outlined in the core requirements. Once a correct compound name is provided, a new search will be initiated to gather the necessary information.
Technical Support Center: SCH 900978 Protocol Refinement for Higher Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving SCH 900978, a neurokinin-1 (NK-1) receptor antagonist. Given the limited publicly available data for this specific compound, the following protocols and guidance are based on established methodologies for NK-1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, also known as the tachykinin receptor 1 (TACR1). Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P, to the NK-1 receptor. This inhibition prevents the activation of downstream signaling pathways.[1][2][3] The NK-1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and emesis.[4][5][6]
Q2: What are the key applications of this compound in research?
A2: this compound has been investigated for its therapeutic potential in conditions such as chronic cough and emesis (vomiting). As an NK-1 receptor antagonist, it is a valuable tool for studying the role of the Substance P/NK-1 signaling pathway in various diseases.
Q3: Which cell lines are suitable for studying this compound activity?
A3: The choice of cell line is critical and should be based on the expression of the human NK-1 receptor. Commonly used cell lines for studying NK-1 receptor antagonists include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human NK-1 receptor.[7] Some neuronal cell lines, like SH-SY5Y, also endogenously express the NK-1 receptor.[8]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to prevent solvent-induced cytotoxicity.
Signaling Pathway
The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular events. As an antagonist, this compound blocks this process.
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human NK-1 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader. Add a pre-determined concentration of Substance P (typically the EC80) to all wells and immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the inhibitory effect of this compound and determine the IC50 value.
Experimental Workflow
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of this compound. | Run a control plate with the compound but without cells to quantify its intrinsic fluorescence. |
| Cell stress or death. | Ensure optimal cell health and proper handling. Use a cell viability assay to confirm. | |
| Low signal-to-noise ratio | Low NK-1 receptor expression. | Verify receptor expression level using a positive control agonist. Consider using a cell line with higher expression. |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Ensure the use of a dispersing agent like Pluronic F-127. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent agonist (Substance P) activity. | Prepare fresh agonist dilutions for each experiment from a frozen stock. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No inhibition by this compound | Inactive compound. | Verify the integrity and concentration of the this compound stock solution. |
| Incorrect assay conditions. | Ensure the incubation time with this compound is sufficient for receptor binding. |
Quantitative Data Summary
The following table provides an example of expected data from a calcium flux assay.
| This compound Concentration (nM) | % Inhibition of Substance P Response (Mean ± SD, n=3) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 100 | 85.3 ± 2.8 |
| 1000 | 98.7 ± 0.9 |
| Calculated IC50 (nM) | ~8.5 |
Note: The IC50 value is the concentration of an inhibitor where the response is reduced by half. This value is a key measure of the antagonist's potency. The data presented here is illustrative and actual results may vary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
Technical Support Center: SCH 900978 (Ulixertinib)
Welcome to the technical support center for SCH 900978 (also known as ulixertinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this selective ERK1/2 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ulixertinib)?
A1: this compound is a potent, orally active, and highly selective ATP-competitive, reversible inhibitor of ERK1 and ERK2 kinases.[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation and survival.[1] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, such as RSK, leading to reduced cell proliferation and the induction of apoptosis in cancer cells with aberrant MAPK pathway activation.[4][5][6]
Q2: What are the expected on-target effects of this compound in vitro?
A2: The primary on-target effects of this compound in cell-based assays include:
-
Reduced phosphorylation of downstream ERK1/2 substrates , most notably Ribosomal S6 Kinase (RSK).
-
Decreased cell proliferation and viability in cancer cell lines with activating mutations in the MAPK pathway (e.g., BRAF or RAS mutations).
-
Induction of apoptosis , often measured by increased caspase-3/7 activity.[6]
-
Downregulation of oncogenic transcription factors such as c-Myc and N-Myc.[4]
Q3: Are there any known off-target effects or unexpected phenotypes associated with this compound treatment?
A3: Yes, both clinical and preclinical studies have revealed unexpected phenotypes. In a research setting, the most notable is the paradoxical increase in the phosphorylation of ERK1/2 (p-ERK) at concentrations that inhibit the phosphorylation of its downstream substrate, RSK.[1][5] This is a key mechanistic feature of the drug. Additionally, transcriptomic and proteomic analyses have shown that ulixertinib (B1684335) can influence other signaling pathways, including the WNT/β-catenin pathway.[4][7] While ulixertinib is highly selective for ERK1/2, researchers should be aware of potential, uncharacterized off-target effects, especially at higher concentrations, which could lead to phenotypes inconsistent with ERK1/2 inhibition alone.[8]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Increased p-ERK levels observed on Western Blot after treatment.
You've treated your cells with this compound and, contrary to expectations for a kinase inhibitor, you observe an increase in the phosphorylation of ERK1/2 (p-ERK) via Western Blot.
-
Possible Cause 1: This is a known paradoxical effect of this compound.
-
Explanation: Several studies have reported that while this compound effectively inhibits the kinase activity of ERK1/2 (as measured by decreased phosphorylation of its substrate, RSK), it can lead to an accumulation of phosphorylated ERK (p-ERK).[1][5][6] This is thought to be due to the inhibition of a negative feedback loop.
-
Troubleshooting Steps:
-
Confirm on-target activity: Always probe for the phosphorylation of a downstream ERK substrate, such as p-RSK, in parallel with p-ERK. A decrease in p-RSK is the true indicator of this compound's inhibitory activity.[5]
-
Perform a dose-response experiment: Observe if the paradoxical increase in p-ERK occurs concurrently with a dose-dependent decrease in p-RSK and a reduction in cell viability.
-
Consult the literature: This paradoxical effect is a documented characteristic of ulixertinib and some other ERK inhibitors.[1][5][6]
-
-
-
Possible Cause 2: Issues with the Western Blotting protocol.
-
Explanation: Problems with antibody specificity, buffer composition, or transfer efficiency can lead to misleading results.
-
Troubleshooting Steps:
-
Use validated antibodies: Ensure your p-ERK and total ERK antibodies are well-characterized for the species you are working with.
-
Include proper controls: Always run vehicle-treated and untreated controls. A positive control cell line with known high basal p-ERK levels is also recommended.
-
Optimize your protocol: Ensure fresh protease and phosphatase inhibitors are in your lysis buffer.[9][10] Use BSA for blocking when detecting phosphoproteins, as milk can sometimes interfere.[9]
-
-
Issue 2: High levels of cell death observed at low concentrations in a cell line expected to be resistant.
You are using a cell line without known BRAF or RAS mutations, yet you observe significant cytotoxicity at low nanomolar concentrations of this compound.
-
Possible Cause: Undocumented MAPK pathway activation or off-target toxicity.
-
Explanation: The cell line may have an uncharacterized mutation upstream of ERK that leads to pathway dependency. Alternatively, at certain concentrations, off-target effects could be contributing to cytotoxicity.
-
Troubleshooting Steps:
-
Characterize the MAPK pathway: Perform a baseline Western blot to determine the basal levels of p-MEK and p-ERK in your cell line.
-
Confirm on-target effect: Treat the cells with a dose range of this compound and check for a corresponding decrease in p-RSK. This will help determine if the cytotoxicity is mediated by ERK inhibition.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of this compound with ERK1/2 in your cells and can also be adapted to identify potential off-target interactions.[11][12][13][14]
-
Compare with other ERK inhibitors: Test other structurally different ERK inhibitors to see if they produce a similar cytotoxic effect. This can help distinguish between a class effect and a compound-specific off-target effect.
-
-
Issue 3: No effect on cell proliferation despite confirmation of target inhibition.
You have confirmed by Western blot that this compound is inhibiting p-RSK, but you do not observe a significant decrease in cell proliferation in your assay.
-
Possible Cause: Cell line is not dependent on MAPK signaling for proliferation.
-
Explanation: Some cell lines may have redundant or alternative signaling pathways that can compensate for the inhibition of the MAPK pathway, allowing them to continue proliferating.
-
Troubleshooting Steps:
-
Extend the treatment duration: Some cytostatic effects may only become apparent after longer incubation periods (e.g., 72 hours or longer).
-
Use a different assay: A metabolic assay like MTT or resazurin (B115843) measures metabolic activity, which may not always correlate directly with cell number. Consider a direct cell counting method or a colony formation assay.
-
Investigate other survival pathways: Perform pathway analysis (e.g., Western blotting for key nodes in the PI3K/AKT pathway) to see if there is compensatory signaling upon ERK inhibition.
-
Consider combination therapy: In a research context, combining this compound with an inhibitor of a potential compensatory pathway (e.g., a PI3K inhibitor) may reveal a synergistic effect on proliferation.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (ulixertinib) from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound (Ulixertinib)
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Assay | Purified ERK2 | IC₅₀ | <0.3 nM | [1] |
| Biochemical Assay | Purified ERK2 | Kᵢ | 0.04 ± 0.02 nM | [15] |
| Cellular Assay | A375 (BRAF V600E) | p-RSK IC₅₀ | 140 nM | |
| Cellular Assay | A375 (BRAF V600E) | Proliferation IC₅₀ | 180 nM | |
| Cellular Assay | Colo205 (BRAF V600E) | Proliferation IC₅₀ | 10 nM | [16] |
Table 2: Clinically Observed Unexpected Phenotypes (Adverse Events)
| Adverse Event | Incidence (All Grades) | Grade 3 Incidence |
| Dermatologic | 79% | 19% |
| Acneiform Rash | 33% | Not specified |
| Maculopapular Rash | 27% | Not specified |
| Pruritus (Itching) | 25% | Not specified |
| Dry Skin | 11% | Not specified |
| Gastrointestinal | ||
| Diarrhea | Reported | Not specified |
| Nausea | Reported | Not specified |
| Other | ||
| Fatigue | Reported | Not specified |
Data is compiled from clinical trial results for ulixertinib.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK, Total ERK, and p-RSK
This protocol outlines the key steps for assessing the on-target activity of this compound.
-
Cell Treatment: Plate cells to reach 70-80% confluency. Serum-starve cells for 16-24 hours if basal p-ERK levels are high. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and p-RSK (e.g., Ser380) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST as recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK and p-RSK to total ERK or a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate for 2-4 hours, protected from light.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Data Analysis: Subtract the background fluorescence from a media-only control. Normalize the fluorescence values of treated wells to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SCH 900978 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of SCH 900978, a potent inhibitor of the mTOR kinase, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a small molecule inhibitor that targets the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4][5] this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[6]
Q2: How can I determine if this compound is engaging its target in my cell line of interest?
A2: Target engagement can be assessed by measuring the phosphorylation status of downstream substrates of mTORC1 and mTORC2. Inhibition of mTORC1 is typically monitored by a decrease in the phosphorylation of p70 S6 Kinase (p70S6K) at Threonine 389 (T389) and 4E-Binding Protein 1 (4E-BP1) at Threonine 37/46.[6][7] Inhibition of mTORC2 is primarily assessed by a reduction in the phosphorylation of Akt (also known as Protein Kinase B or PKB) at Serine 473 (S473).[4][6][8]
Q3: What are the recommended assays to measure the phosphorylation of these downstream targets?
A3: Several methods can be employed, ranging from traditional to high-throughput formats:
-
Western Blotting: A standard and widely used technique to detect changes in protein phosphorylation.
-
In-Cell Western™ (ICW) / Cell-Based ELISA: A high-throughput method that allows for the quantification of protein phosphorylation directly in fixed and permeabilized cells in a microplate format.[9][10][11][12][13]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay for quantifying the phosphorylated protein in cell lysates.[7]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: Homogeneous assays, such as LanthaScreen™, that measure target phosphorylation in a cellular context and are amenable to high-throughput screening.[4][14]
Troubleshooting Guides
Western Blotting for Phospho-Proteins
| Problem | Possible Cause | Solution |
| No or weak signal for the phosphorylated target | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Poor antibody quality. | Use a phospho-specific antibody validated for Western blotting. Run positive and negative controls. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein. | |
| Issues with cell lysis or protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the procedure. | |
| High background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | |
| Inconsistent results | Variation in cell culture conditions. | Ensure consistent cell density, serum concentration, and stimulation conditions. |
| Uneven protein loading. | Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts. Use a loading control (e.g., β-actin, GAPDH) to verify even loading. |
In-Cell Western™ (ICW) Assays
| Problem | Possible Cause | Solution |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to ensure even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Low signal-to-noise ratio | Suboptimal antibody concentration. | Perform a titration of both primary and secondary antibodies to determine the optimal concentrations. |
| Inefficient cell permeabilization. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or methanol).[9] | |
| High background fluorescence. | Use near-infrared (NIR) fluorescently labeled secondary antibodies to minimize autofluorescence from cells and the microplate.[9][10] | |
| Signal saturation | Too many cells per well. | Optimize the cell seeding density to ensure the signal is within the linear range of the detector. |
| Secondary antibody concentration is too high. | Reduce the concentration of the secondary antibody. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (S473) and p-p70S6K (T389)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with a suitable growth factor (e.g., 100 ng/mL IGF-1 or 20% fetal bovine serum) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, p-p70S6K (T389), total p70S6K, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Protocol 2: In-Cell Western™ (ICW) Assay for p-Akt (S473)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Follow the same starvation, pre-treatment (with this compound), and stimulation steps as in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate with the primary antibody against p-Akt (S473) and a normalization antibody (e.g., anti-Actin or a nuclear stain) in blocking buffer overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate species-specific NIR-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Data Analysis:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using a compatible NIR imager (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein and the normalization control.
-
Normalize the target signal to the normalization signal for each well.
-
Visualizations
Figure 1. mTOR signaling pathway and points of intervention and measurement.
Figure 2. Experimental workflow for an In-Cell Western™ (ICW) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleck.co.jp [selleck.co.jp]
- 3. assaygenie.com [assaygenie.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bio-rad.com [bio-rad.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Navigating Variability in SCH 900978 (Ulixertinib) Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and common issues encountered in cell-based assays involving SCH 900978 (also known as Ulixertinib or BVD-523), a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Ulixertinib)?
A1: this compound, or Ulixertinib, is a potent, selective, and reversible ATP-competitive inhibitor of ERK1 and ERK2 kinases, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Its primary mechanism in cancer cells is often cytostatic, leading to cell cycle arrest in the G1 phase, rather than directly inducing cell death (cytotoxicity).[1][3] Dysregulation of the MAPK pathway is a frequent driver in many types of cancer.[1]
Q2: Why are my proliferation assay results with this compound inconsistent?
A2: Inconsistent results in proliferation assays with this compound often arise from a discrepancy between its cytostatic mechanism and the assay principle.[1] Metabolic-based assays such as MTT, XTT, WST-1, and CellTiter-Glo measure metabolic activity as a surrogate for cell number. However, cells arrested in the G1 phase by this compound can remain metabolically active and may even increase in size, leading to an overestimation of viable cells and an underestimation of the compound's anti-proliferative effect.[1]
Q3: I'm observing an increase in phosphorylated ERK (pERK) after treating cells with this compound. Does this indicate the inhibitor is not working?
A3: Not necessarily. This phenomenon, known as paradoxical activation of pERK, has been observed with Ulixertinib and other ERK inhibitors.[1] It is believed to be a consequence of a feedback mechanism within the MAPK pathway. A more reliable indicator of this compound target engagement is the reduction of phosphorylation in downstream ERK substrates, such as p90 ribosomal S6 kinase (pRSK).[1][3] Therefore, it is recommended to assess pRSK levels via methods like Western blot to confirm ERK inhibition.
Q4: Which type of proliferation assay is most suitable for a cytostatic compound like this compound?
A4: For cytostatic agents like this compound, assays that directly measure cell number or DNA content are generally more reliable.[1] Recommended assays include:
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
Sulforhodamine B (SRB) Assay: Stains total cellular protein, which is proportional to cell mass.[1]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Cell Proliferation
Symptoms:
-
Inconsistent IC50 values between experiments.
-
Discrepancy between results from metabolic assays and cell counting assays.
-
Poor dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Assay Type | As this compound is primarily cytostatic, metabolic assays (MTT, etc.) can be misleading. Switch to an assay that measures cell number directly, such as Crystal Violet or SRB assays.[1] |
| Inadequate Incubation Time | A cytostatic effect requires sufficient time to manifest as a reduction in cell number. Increase the incubation period to 72-96 hours to allow for multiple doubling times of the control cells.[1] |
| Cell Line Resistance | The sensitivity to this compound is cell-line dependent and often correlates with the presence of MAPK pathway mutations (e.g., BRAF, RAS). Confirm the mutational status of your cell line.[1] |
| Compound Instability | Ensure proper storage of this compound stock solutions. Some media components, particularly high serum concentrations, can bind to and inactivate the compound.[1] |
Issue 2: Unexpected Phenotypes or Off-Target Effects
Symptoms:
-
Cellular toxicity at concentrations where ERK1/2 inhibition is not expected to be the primary driver.
-
Cell morphology changes inconsistent with G1 arrest.
-
Activation of other signaling pathways.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Compound Concentration | Off-target effects are more likely at higher concentrations. Perform a dose-response experiment and use the lowest effective concentration that inhibits the target. |
| Off-Target Kinase Inhibition | While highly selective, this compound may inhibit other kinases at high concentrations. Perform a kinase panel screen to identify potential off-targets. |
| Cell Line-Specific Responses | The genetic background of the cell line can influence its response to ERK inhibition. Use multiple cell lines to confirm that the observed phenotype is a consistent on-target effect. |
Experimental Protocols
Protocol 1: Crystal Violet Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound by measuring cell number.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Gently wash the cells with PBS. Fix the cells by adding 100% methanol (B129727) and incubate for 10 minutes at room temperature.
-
Staining: Remove the methanol and allow the plate to air dry. Add 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Thoroughly wash the plate with running tap water until the water runs clear. Allow the plate to air dry completely.
-
Solubilization: Add a 1% SDS solution to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for pRSK Downstream Target Analysis
Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of the downstream target RSK.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pRSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Navigating the Stability and Storage of Research Compounds: A Technical Guide
Disclaimer: Information regarding the specific stability and storage of SCH 900978 is not publicly available. This guide provides best practices for the stability and storage of small molecule research compounds in general. Researchers should always consult any available product-specific documentation and perform their own stability assessments.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to compound stability and storage during their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound solution has changed color. What does this indicate?
A color change in a stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to minimize freeze-thaw cycles.[2][3]
Q3: Can the type of storage container affect the stability of my compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, amber glass vials or polypropylene (B1209903) tubes that are known to be inert are advisable.[1]
Q4: How should I properly store my lyophilized and reconstituted compounds?
Lyophilized powders are generally more stable than solutions. Proper storage is critical for both forms to maintain compound integrity.
| Compound Form | Recommended Storage Temperature | Key Considerations |
| Lyophilized Powder | -20°C or -80°C for long-term storage.[2][3][4] | Store in a desiccator to protect from moisture.[2][4] Protect from light.[2] |
| Reconstituted Solution (Stock) | -20°C or -80°C.[5] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Use tightly sealed vials. |
| Working Solution (Aqueous) | 2-8°C for short-term storage (days). | Prepare fresh for experiments whenever possible. Stability in aqueous buffers can be limited. |
Troubleshooting Guide: Inconsistent Experimental Results
Issue: You are observing a loss of compound activity or inconsistent results in your assays.
This can often be traced back to compound instability in the experimental conditions.
Troubleshooting Workflow
References
Technical Support Center: Interpreting Unexpected Data from SCH 900978 Studies
Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no information was found for a compound designated "SCH 900978". This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misnomer, or a compound that has not been the subject of published research.
Without foundational data on the compound's mechanism of action, expected pharmacological effects, and existing experimental results, it is not possible to create a meaningful and accurate technical support guide for interpreting unexpected data. The following structure is provided as a template for what such a guide would entail if and when data on this compound becomes available.
Frequently Asked Questions (FAQs)
This section would typically address common issues encountered during experiments with a specific compound. For a hypothetical this compound, the questions might look like this:
-
Q1: Why am I observing decreased cell viability at concentrations where this compound is expected to be cytostatic, not cytotoxic?
-
Q2: My in vivo rodent model is showing unexpected inflammatory markers after administration of this compound. What could be the cause?
-
Q3: I am seeing a discrepancy between the in vitro and in vivo efficacy of this compound. How can I troubleshoot this?
-
Q4: The pharmacokinetic profile of this compound in my study shows a much shorter half-life than anticipated. What are the potential reasons?
-
Q5: Are there any known off-target effects of this compound that could explain my unexpected phenotypic observations?
Troubleshooting Guides
This section would provide step-by-step guidance for addressing the issues raised in the FAQs.
Issue 1: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Off-target effects | Perform a kinome scan or similar broad-panel screening to identify unintended molecular targets. |
| Metabolite toxicity | Analyze cell culture media or plasma samples for the presence of potentially toxic metabolites of this compound using LC-MS. |
| Experimental artifact | Verify the concentration and purity of the this compound stock solution. Test for endotoxin (B1171834) contamination. |
Issue 2: Anomalous Inflammatory Response
| Potential Cause | Troubleshooting Step |
| Immunogenicity | Assess the potential for this compound to form haptens and elicit an immune response. |
| Activation of innate immune pathways | In vitro, test for the activation of key inflammatory signaling pathways (e.g., NF-κB, inflammasome) in relevant immune cell types. |
| Formulation-related effects | Analyze the vehicle control group for any signs of inflammation to rule out effects of the delivery vehicle. |
Data Presentation
All quantitative data would be summarized in clearly structured tables to facilitate comparison between expected and unexpected findings.
Table 1: Comparison of Expected vs. Observed IC50 Values for this compound in Various Cell Lines
| Cell Line | Expected IC50 (nM) | Observed IC50 (nM) | Fold Difference |
| [Cell Line A] | Data Not Available | Data Not Available | Data Not Available |
| [Cell Line B] | Data Not Available | Data Not Available | Data Not Available |
| [Cell Line C] | Data Not Available | Data Not Available | Data Not Available |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Expected Value | Observed Value | Species |
| T1/2 (hours) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng*h/mL) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility and help identify potential sources of error.
Protocol 1: Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Plate cells at a density of [Specify cell number] cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for [Specify time] hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes at room temperature, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression model.
Mandatory Visualizations
Diagrams would be used to illustrate signaling pathways, experimental workflows, and logical relationships.
A logical workflow for troubleshooting unexpected cytotoxicity.
A hypothetical signaling pathway illustrating a potential off-target effect.
Validation & Comparative
Comparative Guide to ATR Inhibitors: Berzosertib (VE-822) vs. Other Key Clinical Candidates
A Note on SCH 900978: Publicly available scientific literature and databases contain no specific preclinical or clinical data for an Ataxia Telangiectasia and Rad3-related (ATR) inhibitor designated as this compound. This designation may correspond to an internal compound code that was not advanced into later stages of public development or was renamed. Consequently, a direct comparison with this agent is not possible. This guide will therefore focus on a detailed comparison of the well-characterized clinical ATR inhibitor, berzosertib (VE-822), with other leading clinical-stage ATR inhibitors, ceralasertib (AZD6738) and gartisertib (M4344).
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these ATR inhibitors, supported by experimental data.
Mechanism of Action: Targeting the ATR-Chk1 Pathway
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) breaks and replication stress, which are common characteristics of cancer cells.[1] Upon activation, ATR phosphorylates a variety of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[1] By inhibiting ATR, berzosertib, ceralasertib, and gartisertib all prevent the phosphorylation of Chk1.[1] This leads to the disruption of the G2/M checkpoint, an accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with existing DDR defects or high levels of replication stress.[1]
References
Head-to-Head Comparison of ATR Inhibitors in Preclinical Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a pivotal regulator of the DNA damage response (DDR), rendering it a strategic target in oncology. The inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and can augment the efficacy of DNA-damaging agents. This guide offers an objective, data-centric comparison of several key ATR inhibitors based on available preclinical data to aid in the selection of compounds for research and development.
Executive Summary
A growing number of small molecule ATR inhibitors are advancing through preclinical and clinical development. This guide focuses on a head-to-head comparison of prominent inhibitors including ceralasertib (AZD6738) , berzosertib (M6620, VX-970) , elimusertib (BAY 1895344) , and M4344 (VX-803) , alongside other preclinical compounds. While direct comparative studies under uniform conditions are limited, this guide synthesizes available data on their biochemical potency, cellular activity, and preclinical efficacy. M4344 has demonstrated high potency in preclinical studies.[1] Elimusertib has also been shown to be a potent ATR inhibitor.[2] Berzosertib was the first-in-class ATR inhibitor to enter clinical trials and has been observed to have synergistic effects with chemotherapy.[3] Ceralasertib has shown significant tumor growth inhibition in various cancer models as a monotherapy.
Data Presentation
The following tables summarize the quantitative data for the discussed ATR inhibitors, compiled from various preclinical studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical Potency of ATR Inhibitors
| Inhibitor | Target | Biochemical IC50 | Ki | Selectivity Highlights |
| Ceralasertib (AZD6738) | ATR | 1 nM[3] | Not Reported | >300-fold selective against PI3K kinases and ATR homologs (ATM, DNA-PK, and mTOR). |
| Berzosertib (M6620, VX-970) | ATR | 19 nM (in HT29 cells)[3] | Not Reported | >100-fold selectivity against over 308 kinases, including ATR homologs. |
| Elimusertib (BAY 1895344) | ATR | 7 nM[3] | Not Reported | >100-fold selectivity for ATR over 308 of 312 kinases tested. |
| M4344 (VX-803) | ATR | Not explicitly reported as IC50 | < 150 pM | Potently inhibits ATR-driven phosphorylated checkpoint kinase-1 (P-Chk1). |
| VE-821 | ATR | 26 nM | 13 nM | Minimal activity against PIKKs ATM, DNA-PK, mTOR and PI3Kγ. |
| AZ20 | ATR | 5 nM | Not Reported | 8-fold selectivity over mTOR. |
| ATRN-119 | ATR | < 20 nM | Not Reported | Minimal off-target inhibition of other PIKKs (ATM, DNA-PK, and mTOR). |
Table 2: Cellular Potency and Preclinical Findings of ATR Inhibitors
| Inhibitor | Cellular Potency (Cell Line) | Key Preclinical Findings |
| Ceralasertib (AZD6738) | IC50 of 74 nM (cellular assay) | Orally active, demonstrates significant tumor growth inhibition in multiple cancer models as a monotherapy, with enhanced sensitivity in ATM- and p53-deficient models. |
| Berzosertib (M6620, VX-970) | IC50 of 0.25–0.29 µM (HNSCC cell lines after 72h)[3] | First-in-class ATR inhibitor; shows synergistic effects with chemotherapy and radiotherapy in preclinical models.[3] |
| Elimusertib (BAY 1895344) | Median IC50 of 78 nM (broad panel of tumor cell lines); IC50 of 36 nM for inhibition of hydroxyurea-induced H2AX phosphorylation[3] | Orally active; shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models, including complete remission in a mantle cell lymphoma model.[3] |
| M4344 (VX-803) | IC50 of 8 nM (inhibition of p-Chk1) | Orally active and selective; exhibits potential antineoplastic activity. Surpassed other ATR inhibitors in its ability to kill cancer cells in a comparative preclinical study.[1] |
| Atr-IN-22 | < 1 µM (MIA PaCa-2 proliferation)[3] | Orally active, demonstrates anti-tumor activity in colon cancer models.[3] |
Mandatory Visualization
References
A Comparative Guide: SCH 900776 Combination Therapy vs. Monotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the outcomes associated with SCH 900776 (also known as MK-8776) as a monotherapy versus its use in combination with other anti-cancer agents. The information presented is collated from preclinical and clinical studies to support researchers and professionals in drug development.
Executive Summary
SCH 900776 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a critical component of the DNA damage response pathway. Inhibition of Chk1 can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to increased cell death. This guide summarizes the quantitative data from key studies, details the experimental protocols used, and visualizes the underlying biological pathways and experimental workflows. The evidence suggests that while SCH 900776 has tolerable safety as a monotherapy, its true potential is realized in combination with DNA-damaging agents, where it significantly enhances anti-tumor activity.
Data Presentation: Quantitative Outcomes
Preclinical Efficacy: Sensitization to Chemotherapy
Preclinical studies have demonstrated that SCH 900776 can significantly sensitize cancer cells to the effects of DNA-damaging agents.
| Combination Agent | Cancer Model | Fold Sensitization (Reduction in IC50) | Reference |
| Hydroxyurea | Various cancer cell lines | 20- to 70-fold | [1] |
| Cytarabine | Various cancer cell lines | Similar magnitude to hydroxyurea | [1] |
| Gemcitabine (B846) | Various cancer cell lines | 5- to 10-fold | [1] |
Clinical Trial Efficacy
Clinical trials have provided initial evidence of the anti-tumor activity of SCH 900776, particularly in combination regimens.
| Therapy | Trial | Patient Population | N | Efficacy Outcomes | Reference |
| Monotherapy | Phase I | Advanced Solid Tumors | 43 (total in study) | Well-tolerated, limited single-agent activity reported. | [2] |
| Combination with Gemcitabine | Phase I | Advanced Solid Tumors | 30 (evaluable) | 2 Partial Responses (PR), 13 Stable Disease (SD) | [2] |
| Combination with Cytarabine | Phase I | Relapsed/Refractory Acute Leukemias | 24 | 8 Complete Remissions (CR) (33%) | [3] |
Clinical Trial Safety and Tolerability
The safety profile of SCH 900776 has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with gemcitabine. The combination therapy demonstrated a higher frequency of adverse events.[2]
| Adverse Event (Any Grade) | Monotherapy Frequency (%) | Combination with Gemcitabine Frequency (%) | Reference |
| Fatigue | 14 | 63 | [2] |
| Nausea | 16 | 44 | [2] |
| Decreased Appetite | Not Reported | 37 | [2] |
| Thrombocytopenia | Not Reported | 32 | [2] |
| Neutropenia | Not Reported | 24 | [2] |
| QTc Prolongation | 19 | 17 | [2] |
| Constipation | 14 | Not Reported | [2] |
Experimental Protocols
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay is used to quantify DNA double-strand breaks, a marker of DNA damage.
Protocol:
-
Cell Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
Blocking: Non-specific antibody binding is blocked by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X, Ser139) diluted in 1% BSA in PBS (e.g., 1:200 to 1:800 dilution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse/rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and γ-H2AX foci per nucleus are quantified using image analysis software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of SCH 900776 as a single agent or in combination with another therapeutic for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualization
Caption: CHK1 Signaling Pathway in DNA Damage Response.
Caption: Preclinical Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacologic trial of cytosine arabinoside with the selective checkpoint 1 inhibitor Sch 900776 in refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Dinaciclib (SCH 900978): A Comparative Analysis of a Potent CDK Inhibitor
For Immediate Release
This guide provides a comprehensive cross-validation of the findings for Dinaciclib (B612106) (also known as SCH 900978), a potent inhibitor of cyclin-dependent kinases (CDKs), with publicly available data. Designed for researchers, scientists, and drug development professionals, this document objectively compares Dinaciclib's performance with other alternatives and presents supporting experimental data to offer a clear perspective on its therapeutic potential and mechanism of action.
Executive Summary
Dinaciclib is an experimental drug that functions as a small-molecule inhibitor of several key CDKs, including CDK1, CDK2, CDK5, and CDK9.[1][2] This inhibition disrupts the cell cycle, suppresses transcription, and ultimately induces apoptosis in cancer cells.[1][3] Clinical and preclinical studies have demonstrated its potential in treating various malignancies, including chronic lymphocytic leukemia (CLL), multiple myeloma, breast cancer, and non-small cell lung cancer.[1][4][5][6] This document synthesizes the available data to provide a detailed comparison of Dinaciclib's efficacy and mechanism against other therapeutic approaches.
Comparative Data on Anti-Tumor Activity
The following tables summarize the quantitative data from various studies, offering a direct comparison of Dinaciclib's activity across different cancer types and in relation to other treatments.
Table 1: In Vitro Efficacy of Dinaciclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key Findings | Reference |
| A2780 | Ovarian Cancer | 4 | Potent inhibitor of DNA replication. | [2] |
| Raji | Burkitt's Lymphoma | Not Specified | Induced apoptosis and cell cycle arrest at G2/M phase. | [7] |
| MCF-7 | Breast Cancer (ER+) | < 10 | Suppressed cancer cell stemness. | [5] |
| HCC-1806 | Breast Cancer (Triple-Negative) | < 10 | Suppressed cancer cell stemness. | [5] |
| SKOV-3 | Ovarian Cancer | Not Specified | Effective in both cisplatin-sensitive and -resistant cells. | [8] |
| Multiple Cell Lines | Oral Squamous Cell Carcinoma | Not Specified | Disrupted cell cycle progression and induced apoptosis. | [3] |
Table 2: Clinical Trial Outcomes for Dinaciclib
| Cancer Type | Phase | Dosage | Key Outcomes | Reference |
| Relapsed Multiple Myeloma | Phase I/II | 30-50 mg/m² | Overall response rate (ORR) of 11%; Median progression-free survival (PFS) of 3.5 months. | [4][9][10] |
| Relapsed/Refractory CLL | Phase I | 5-17 mg/m² | Responses in 54% of patients; Median PFS of 481 days. | [6] |
| Advanced Malignancies | Phase I | 1.85-58 mg/m² | Acceptable safety profile; Prolonged stable disease in some patients. | [11] |
Signaling Pathways and Mechanism of Action
Dinaciclib exerts its anti-tumor effects through the inhibition of multiple CDKs, leading to a cascade of downstream events. The primary mechanism involves the disruption of cell cycle progression and the suppression of transcription.
By inhibiting CDK1 and CDK2, Dinaciclib arrests the cell cycle at the G1/S and G2/M transitions.[1] Inhibition of CDK9 suppresses the phosphorylation of RNA polymerase II, leading to a reduction in the transcription of key survival genes, including the anti-apoptotic protein MCL-1.[1][12] This dual action of cell cycle arrest and transcriptional suppression makes Dinaciclib a potent inducer of apoptosis in cancer cells.
Furthermore, studies have shown that Dinaciclib's activity is dependent on p53 signaling in melanoma and that it can abrogate microenvironmental cytokine protection in CLL cells.[13] In oral squamous cell carcinoma, Dinaciclib has been shown to downregulate cyclins A, B, D, and E, as well as CDKs 1 and 2.[3]
Caption: Mechanism of action of Dinaciclib.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.
Cell Viability and IC50 Determination:
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of Dinaciclib. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Expression:
-
Method: Cells are treated with Dinaciclib, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-CDK1, Cyclin D3, cleaved PARP, cleaved Caspase-3) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis:
-
Method: Cells are treated with Dinaciclib, harvested, and fixed in ethanol. The fixed cells are then stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
In Vivo Xenograft Studies:
-
Method: Immunocompromised mice are subcutaneously injected with cancer cells. Once tumors reach a certain volume, mice are randomized into treatment and control groups. Dinaciclib is administered intravenously at a specified dose and schedule.
-
Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or western blotting.
Logical Workflow for Drug Efficacy Assessment
The following diagram illustrates the typical workflow for assessing the efficacy of a new anti-cancer drug like Dinaciclib, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for drug evaluation.
Conclusion
The compiled data strongly indicate that Dinaciclib (this compound) is a potent and selective CDK inhibitor with significant anti-tumor activity across a range of cancers. Its dual mechanism of inhibiting cell cycle progression and transcription provides a strong rationale for its continued investigation in clinical settings. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research and a deeper understanding of Dinaciclib's therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. Dinaciclib - Wikipedia [en.wikipedia.org]
Benchmarking SCH 900978 (Dinaciclib) Against Standard-of-Care Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900978, also known as dinaciclib (B612106), is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, dinaciclib induces cell cycle arrest and apoptosis in malignant cells.[1][3] This guide provides a comparative analysis of dinaciclib against standard-of-care therapies in several cancer types where it has been clinically investigated, including Chronic Lymphocytic Leukemia (CLL), Multiple Myeloma (MM), and advanced breast cancer. The information is compiled from clinical trial data to offer an objective performance benchmark.
Mechanism of Action: Targeting the Cell Cycle Engine
Dinaciclib exerts its anti-tumor effects by inhibiting multiple CDKs that are crucial for cell cycle progression and transcriptional regulation. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[2] Furthermore, by inhibiting CDK9, dinaciclib disrupts the transcription of anti-apoptotic proteins, such as MCL-1, thereby promoting programmed cell death.[2][4]
Clinical Performance Benchmark
The following sections summarize the clinical performance of dinaciclib in comparison to standard-of-care therapies in specific malignancies.
Chronic Lymphocytic Leukemia (CLL)
Dinaciclib has demonstrated significant clinical activity in relapsed and refractory CLL. A key study compared its efficacy and safety against ofatumumab, a standard-of-care anti-CD20 monoclonal antibody.
Table 1: Dinaciclib vs. Ofatumumab in Relapsed/Refractory CLL
| Endpoint | Dinaciclib | Ofatumumab |
| Median Progression-Free Survival (PFS) | 17.2 months | 2.4 months |
| Median Overall Survival (OS) | 21.2 months | 5.4 months |
| Overall Response Rate (ORR) | ~63% (in a phase 1 study) | 50% |
| Key Adverse Events (Grade ≥3) | Neutropenia, thrombocytopenia, tumor lysis syndrome | Infusion-related reactions, neutropenia |
Data sourced from a comparative study of dinaciclib vs. ofatumumab and a phase 1 study of dinaciclib in CLL.[5]
Multiple Myeloma (MM)
In heavily pretreated relapsed/refractory multiple myeloma, single-agent dinaciclib has shown encouraging activity. While direct comparative trials with standard-of-care regimens are limited, the data from a phase 1/2 study provides a benchmark.
Table 2: Single-Agent Dinaciclib in Relapsed/Refractory MM
| Endpoint | Dinaciclib |
| Overall Response Rate (ORR) | 11% (confirmed partial response) |
| Clinical Benefit Rate (Minimal Response or Better) | 19% |
| Median Progression-Free Survival (PFS) | 3.5 months |
| Median Overall Survival (OS) | 18.8 months |
| Key Adverse Events (Grade ≥3) | Leukopenia, thrombocytopenia |
Data sourced from a phase 1/2 study of dinaciclib in relapsed/refractory MM.[6][7] For context, standard-of-care agents like bortezomib (B1684674) and lenalidomide (B1683929) in similar patient populations have shown ORRs in the range of 27-38%.
Advanced Breast Cancer
A randomized phase II trial directly compared dinaciclib with capecitabine (B1668275), a standard-of-care chemotherapy, in patients with advanced breast cancer previously treated with anthracyclines and taxanes.
Table 3: Dinaciclib vs. Capecitabine in Advanced Breast Cancer
| Endpoint | Dinaciclib | Capecitabine |
| Time to Disease Progression | Inferior to capecitabine | Superior to dinaciclib |
| Partial Response (PR) Rate | 17% (2/12 evaluable patients) | 27% (4/15 evaluable patients) |
| Key Adverse Events (Grade 3/4) | Neutropenia, leukopenia, increased AST, febrile neutropenia | Hand-foot syndrome, diarrhea, fatigue |
Data sourced from a randomized phase II trial.[8][9] The trial was stopped early due to the inferior time to disease progression observed with dinaciclib.[8]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
Dinaciclib vs. Ofatumumab in Relapsed/Refractory CLL
-
Study Design: A comparative clinical trial.[5]
-
Patient Population: Patients with confirmed CLL who had no response or relapsed within 6 or 24 months after fludarabine (B1672870) or chemoimmunotherapy, respectively.[5]
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival.
-
Secondary Endpoints: Overall survival, overall response rate, and safety.
Single-Agent Dinaciclib in Relapsed/Refractory MM
-
Study Design: A phase 1/2, open-label, single-arm study.[6][10]
-
Patient Population: Patients with relapsed multiple myeloma with ≤5 prior lines of therapy and measurable disease.[6][7]
-
Treatment Protocol: Dinaciclib was administered as a 2-hour intravenous infusion on day 1 of a 21-day cycle, with dose escalation from 30 to 50 mg/m².[10]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and the confirmed response rate.[11]
-
Secondary Endpoints: Assessment of toxicity and the rate of minimal response or better.[6]
Dinaciclib vs. Capecitabine in Advanced Breast Cancer
-
Study Design: A randomized, multicenter, open-label phase II trial.[8][9]
-
Patient Population: Patients with advanced, previously treated breast cancer who had received prior treatment with a taxane (B156437) and an anthracycline and had measurable disease.[9]
-
Treatment Arms:
-
Primary Endpoint: Time to disease progression.[9]
Conclusion
This compound (dinaciclib) has demonstrated notable single-agent activity in hematologic malignancies, particularly in relapsed/refractory CLL, where it showed a favorable comparison against ofatumumab. In multiple myeloma, it shows modest single-agent efficacy in a heavily pretreated population. However, in advanced breast cancer, dinaciclib did not demonstrate superiority over the standard-of-care chemotherapy, capecitabine. These findings suggest that the therapeutic potential of dinaciclib may be more pronounced in certain hematologic cancers. Future research may focus on combination strategies and identifying predictive biomarkers to optimize patient selection for dinaciclib therapy.
References
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Dinaciclib synergizes with BH3 mimetics targeting BCL‐2 and BCL‐XL in multiple myeloma cell lines partially dependent on MCL‐1 and in plasma cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
A Comparative Guide to ATR Inhibitors: Alternatives to Berzosertib (SCH 900978)
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR), has emerged as a promising therapeutic strategy in oncology. Berzosertib (also known as SCH 900978, M6620, and formerly VX-970) is a first-in-class, potent, and selective ATR inhibitor that has advanced significantly in clinical trials. This guide provides an objective comparison of berzosertib with other leading alternative ATR inhibitors in clinical development, supported by experimental data to inform preclinical and clinical research decisions.
Introduction to ATR Inhibition
ATR is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity in response to replication stress and certain types of DNA damage.[1] Cancer cells, often characterized by high levels of replication stress due to oncogene activation and defects in other DDR pathways, are particularly dependent on ATR for survival.[2] Inhibition of ATR can lead to the accumulation of DNA damage, cell cycle checkpoint abrogation, and ultimately, synthetic lethality in cancer cells with specific genetic vulnerabilities, such as mutations in ATM or p53.[2][3]
This guide focuses on a head-to-head comparison of berzosertib with four other clinically advanced ATR inhibitors:
-
Ceralasertib (AZD6738)
-
Elimusertib (BAY 1895344)
-
ART0380 (Alnodesertib)
-
M4344 (Tuvusertib/Gartisertib/VX-803)
Comparative Performance of ATR Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of berzosertib and its alternatives. The data has been compiled from various preclinical studies. Direct comparison should be approached with caution as assay conditions may vary between studies.
Table 1: In Vitro Potency Against ATR Kinase
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Berzosertib (this compound) | ATR | Enzymatic | 19 | <13 |
| Ceralasertib (AZD6738) | ATR | Enzymatic | 1 | - |
| Elimusertib (BAY 1895344) | ATR | Enzymatic | 7 | - |
| ART0380 | ATR-ATRIP complex | Enzymatic | 51.7 | - |
| M4344 (Tuvusertib) | ATR | Enzymatic | - | <0.15 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.
Table 2: Selectivity Profile Against Related Kinases (IC50 in nM)
| Compound | ATR | ATM | DNA-PK | mTOR | PI3K |
| Berzosertib (this compound) | 19 | >1000 | >2000 | >1000 | >1000 |
| Ceralasertib (AZD6738) | 1 | >5000 | >5000 | 5700 (GI50) | >5000 |
| Elimusertib (BAY 1895344) | 7 | 1420 | 332 | ~427 | 3270 |
| ART0380 | 51.7 | >3000 | >3000 | >3000 | - |
| M4344 (Tuvusertib) | - | >2000-fold selective | >2000-fold selective | 30-fold selective | >2000-fold selective |
Selectivity is crucial for minimizing off-target effects. A higher IC50 value for off-target kinases indicates greater selectivity for ATR.
Table 3: Cellular Activity - Inhibition of Chk1 Phosphorylation (pChk1)
| Compound | Cell Line | IC50 (nM) |
| Berzosertib (this compound) | HT29 | 36 |
| Ceralasertib (AZD6738) | LoVo | 74 |
| Elimusertib (BAY 1895344) | HCT116 | 36 |
| ART0380 | NCI-H460 | 22 |
| M4344 (Tuvusertib) | - | 8 |
Inhibition of the phosphorylation of Chk1, a direct downstream target of ATR, is a key pharmacodynamic biomarker of ATR inhibition in cells.
Table 4: Cellular Proliferation/Viability (GI50/IC50 in various cancer cell lines)
| Compound | Cancer Type | ATM Status | GI50/IC50 Range (nM) |
| Berzosertib (this compound) | Various | Not specified | 100 - 1000 |
| Ceralasertib (AZD6738) | Various | ATM-deficient cells are more sensitive | 100 - >1000 |
| Elimusertib (BAY 1895344) | Various | ATM-mutant cells are more sensitive | 9 - 490 |
| ART0380 | Colon (LoVo), Lung (NCI-H23) | ATM-deficient cells are more sensitive | 130 - 1000 |
| M4344 (Tuvusertib) | Various | Not specified | Potent antiproliferative activity |
The antiproliferative activity of ATR inhibitors is often enhanced in cancer cells with defects in the ATM gene, demonstrating the principle of synthetic lethality.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the ATR-ATRIP complex.
-
Materials:
-
Recombinant human ATR-ATRIP complex
-
Biotinylated peptide substrate (e.g., a p53-derived peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 1 mM DTT, 5 mM MgCl2)
-
HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Test compounds (serial dilutions)
-
384-well low volume plates
-
-
Procedure:
-
Dispense test compounds and controls into the assay plate.
-
Add the ATR-ATRIP enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic curve.[4][5][6]
-
Western Blot for Phospho-Chk1 (Ser345) Inhibition
This cell-based assay quantifies the ability of an ATR inhibitor to block the phosphorylation of its downstream target, Chk1, in response to DNA damage.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation)
-
Test compounds (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with serial dilutions of the ATR inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent or exposing cells to UV radiation.
-
Continue incubation for a defined period (e.g., 1-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Chk1 and the loading control to normalize the data.
-
Quantify band intensities to determine the IC50 for pChk1 inhibition.[9]
-
Clonogenic Survival Assay
This assay assesses the long-term effect of ATR inhibitors on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the ATR inhibitor.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Wash away excess stain and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.[10][11]
-
Conclusion
Berzosertib has been a pioneering ATR inhibitor, validating the therapeutic potential of targeting the DNA damage response. The alternative compounds discussed in this guide—ceralasertib, elimusertib, ART0380, and M4344 (tuvusertib)—each present a distinct profile of potency, selectivity, and cellular activity. Ceralasertib and M4344 appear to be highly potent inhibitors of ATR, with M4344 also demonstrating a high degree of selectivity. Elimusertib has shown potent anti-proliferative activity across a broad range of cancer cell lines. ART0380 is a selective inhibitor with demonstrated in vivo activity.
The choice of an ATR inhibitor for a specific research or clinical application will depend on a variety of factors, including the desired potency, selectivity profile, and the genetic background of the cancer being targeted. The experimental protocols provided herein offer a framework for the preclinical evaluation and comparison of these and other novel ATR inhibitors. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic window and optimal applications for each of these compounds will emerge.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent and selective inhibitors for ATR: an adjuvant for DNA damage based chemotherapeutics [d8.irins.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 8. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
A Comparative Analysis of SCH 900978 and Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Cancer cells frequently exhibit defects in DDR pathways, making them reliant on the remaining functional checkpoints for survival. This dependency creates a therapeutic window for DDR inhibitors, which can selectively eliminate cancer cells by inducing synthetic lethality. This guide provides a comparative overview of SCH 900978 (also known as MK-8776), a CHK1 inhibitor, and other key classes of DDR inhibitors, supported by experimental data and detailed methodologies.
Introduction to DNA Damage Response Inhibition
The DDR is orchestrated by a network of sensor, transducer, and effector proteins. Key transducer kinases include Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK), which are activated by DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) or replication stress, respectively.[1][2] These kinases, in turn, activate downstream effector kinases like Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), leading to cell cycle arrest, DNA repair, or apoptosis.[3] Another critical component of the DDR is Poly (ADP-ribose) polymerase (PARP), which plays a vital role in the repair of SSBs.[4][5][6]
Inhibitors targeting these key DDR proteins represent a promising class of anti-cancer agents. They can be used as monotherapy in tumors with specific DDR deficiencies or in combination with DNA-damaging agents like chemotherapy and radiation to enhance their efficacy.[5][7]
Comparative Analysis of DDR Inhibitors
This section provides a detailed comparison of this compound and other prominent DDR inhibitors, focusing on their mechanism of action, selectivity, and potency.
Checkpoint Kinase 1 (CHK1) Inhibitors
CHK1 is a serine/threonine kinase that is a crucial component of the S and G2/M cell cycle checkpoints, primarily activated by ATR in response to DNA damage and replication stress.[3][8] CHK1 inhibitors abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
This compound (MK-8776) is a potent and selective inhibitor of CHK1.[9] However, comparative studies have revealed nuances in its activity and selectivity compared to other CHK1 inhibitors.
A comparative study of three CHK1 inhibitors that have undergone clinical trials—MK-8776, SRA737, and LY2606368—highlighted that in vitro kinase assays are not always predictive of their potency and selectivity within a cellular context.[8] While all three inhibitors show low nanomolar inhibition of CHK1 in biochemical assays, their in-cell efficacy varies significantly. LY2606368 was found to be substantially more potent at inhibiting CHK1 in cells.[8]
Off-target effects are an important consideration. At higher concentrations, MK-8776 and SRA737 exhibit off-target effects, potentially through the inhibition of CDK2, which can lead to a transient protection from growth inhibition and circumvent DNA damage checkpoint abrogation.[8] In contrast, LY2606368 appears to be a more selective CHK1 inhibitor.[8][10] All three inhibitors were also found to inhibit CHK2, but at concentrations 10- to 100-fold higher than those required for CHK1 inhibition.[8][10]
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of selected DDR inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of CHK1 Inhibitors [8][9]
| Inhibitor | CHK1 (nM) | CHK2 (nM) | CDK2 (nM) |
| This compound (MK-8776) | 3 | 1500 | 160 |
| LY2606368 | Data not specified in source | Data not specified in source | Data not specified in source |
| SRA737 | Data not specified in source | Data not specified in source | Data not specified in source |
Note: The referenced study mentions low nanomolar inhibition for all three but does not provide a direct side-by-side IC50 table from a single experimental run.
Table 2: In-Cell Potency of CHK1 Inhibitors (GI50) [8]
| Cell Line | MK-8776 (μM) | SRA737 (μM) | LY2606368 (μM) |
| Sensitive Cell Lines | 0.1 - 1 | 0.1 - 1 | ~0.001 - 0.01 |
GI50: Concentration that inhibits growth by 50%.
Other Classes of DNA Damage Response Inhibitors
A comprehensive understanding of the DDR inhibitor landscape requires a comparison with other major classes of these targeted agents.
PARP Inhibitors
Mechanism of Action: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] PARP inhibitors block this process, leading to the accumulation of SSBs that can collapse replication forks and generate DNA double-strand breaks (DSBs).[6] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality.[4][5]
ATM Inhibitors
Mechanism of Action: Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks (DSBs).[1] Upon activation, ATM phosphorylates numerous downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[11] ATM inhibitors block this signaling cascade, preventing the repair of DSBs and sensitizing cancer cells to DNA-damaging agents.[1][12]
ATR Inhibitors
Mechanism of Action: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key sensor of single-stranded DNA (ssDNA), which forms at sites of replication stress.[13][14] ATR activates downstream signaling, primarily through CHK1, to stabilize replication forks and arrest the cell cycle.[13][15] ATR inhibitors prevent this response, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death, particularly in cancer cells with high levels of intrinsic replication stress.[13][16]
DNA-PK Inhibitors
Mechanism of Action: The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs).[17][18] DNA-PK inhibitors block the catalytic activity of the DNA-PKcs subunit, thereby preventing the repair of DSBs through NHEJ.[2][19] This can sensitize cancer cells to radiotherapy and certain chemotherapies that induce DSBs.[18]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors.
References
- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 6. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 13. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 14. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 16. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of SCH 900978: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SCH 900978 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Summary
This compound is a compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the first step in ensuring safe disposal. The compound is classified as harmful if swallowed, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.[1]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective Gloves: To prevent skin contact.
-
Protective Clothing: To shield the body from potential contamination.
-
Eye and Face Protection: To guard against splashes or airborne particles.[1]
When handling this compound, always work in a well-ventilated area and avoid generating dust or aerosols. Do not eat, drink, or smoke in the handling area.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes contaminated labware, unused product, and any absorbent materials used for spill cleanup.
-
Containerization:
-
Place all this compound waste into a clearly labeled, sealed, and non-reactive container.
-
The label should prominently display "Hazardous Waste" and identify the contents (this compound).
-
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials and protected from environmental elements.
-
Documentation: Maintain a detailed log of the waste, including the quantity and date of accumulation.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands and any exposed skin thoroughly after handling.[1]
Emergency Procedures
In the event of accidental release or exposure, follow these procedures:
-
Spills: For small spills, carefully collect the material using an absorbent, non-combustible material and place it into a sealed container for disposal. Avoid creating dust. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office. Do not allow the product to enter drains.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]
-
Inhalation: Move the person to fresh air.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling SCH 900978
Disclaimer: A specific Safety Data Sheet (SDS) for SCH 900978 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, novel research compounds of a similar nature. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize exposure risk and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment for various laboratory tasks.
| Task Category | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | N/A | Safety glasses | Nitrile or neoprene gloves | Standard lab coat | Not generally required |
| Weighing/Aliquoting | Chemical fume hood or ventilated balance enclosure | Chemical safety goggles or face shield | Double-gloving with nitrile or neoprene gloves | Disposable gown over a standard lab coat | NIOSH-approved N95 or higher-rated respirator for powders |
| In Vitro/In Vivo Use | Chemical fume hood or biosafety cabinet | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat or disposable gown | Recommended if aerosols may be generated |
| Waste Disposal | Chemical fume hood | Chemical safety goggles or face shield | Heavy-duty nitrile or neoprene gloves | Disposable gown over a standard lab coat | Recommended if handling volatile waste or creating dust |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the lifecycle of this compound in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Verify that the container is properly labeled with the compound name, concentration, and appropriate hazard warnings.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage container should be tightly sealed to prevent leakage or contamination.
-
Follow the manufacturer's recommendations for storage temperature and conditions.
3. Preparation and Handling:
-
All handling of this compound, especially weighing and preparing stock solutions, should be conducted in a certified chemical fume hood or other appropriate containment device.
-
Before beginning work, ensure that all necessary PPE is readily available and in good condition.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound to prevent cross-contamination.
-
Clean all surfaces and equipment thoroughly after each use.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Follow your institution's established spill cleanup procedures.
-
For small spills, use an appropriate absorbent material and decontaminate the area.
-
For large spills, contact your institution's EHS department immediately.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Collect contaminated waste in a designated, labeled, and sealed container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Arrange for hazardous waste pickup through your institution's EHS department.
Safe Handling Workflow for this compound
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: A workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
